molecular formula C22H19N3O4 B561897 Tadalafil-d3

Tadalafil-d3

Cat. No.: B561897
M. Wt: 392.4 g/mol
InChI Key: WOXKDUGGOYFFRN-WFMNTJQSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tadalafil-d3 is intended for use as an internal standard for the quantification of tadalafil by GC- or LC-MS. Tadalafil is a potent inhibitor of phosphodiesterase 5 (PDE5;  IC50 = 1.2 nM). It is selective for PDE5 over PDE1-4 and 7-10 (IC50s = 9.2-280 μM), however, it does also inhibit PDE11 (IC50 = 11 nM). In vivo, tadalafil (10 mg/kg) decreases production of the proinflammatory cytokines TNF-α, IL-1β, and IL-6 and improves renal function in a rat model of ischemia/reperfusion injury. It also reduces development of tobacco smoke-induced emphysema and pulmonary hypertension in mice. Formulations containing tadalafil have been used to treat erectile dysfunction, pulmonary arterial hypertension, and lower urinary tract dysfunction.>

Properties

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(trideuteriomethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXKDUGGOYFFRN-WFMNTJQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Tadalafil-d3: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research and development purposes, the stable isotope-labeled internal standard, Tadalafil-d3, is a critical tool for the accurate quantification of the active pharmaceutical ingredient, Tadalafil, in biological matrices. This technical guide provides a comprehensive overview of the synthetic pathway, experimental methodologies, and analytical data for this compound, intended for researchers, scientists, and drug development professionals.

This compound is structurally identical to Tadalafil, with the exception of three deuterium atoms replacing the three hydrogen atoms on the N-methyl group of the piperazine ring. This isotopic substitution results in a molecular weight increase of three mass units, allowing for its use as an ideal internal standard in mass spectrometry-based bioanalytical assays.

Synthetic Approach

The synthesis of this compound follows a convergent strategy, largely mirroring the established synthetic routes for Tadalafil. The key step involves the introduction of the trideuteromethyl group in the final stages of the synthesis, typically via the alkylation of the corresponding N-desmethyl precursor, Nortadalafil.

The overall synthetic workflow can be conceptualized as a three-stage process:

Synthesis_Workflow cluster_0 Stage 1: Tetrahydro-β-carboline Formation cluster_1 Stage 2: Chloroacetylation cluster_2 Stage 3: Cyclization and Deuteromethylation A D-Tryptophan Methyl Ester C (1R,3R)-Methyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate A->C Pictet-Spengler Reaction B Piperonal B->C E (1R,3R)-Methyl-1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate C->E N-Acylation D Chloroacetyl Chloride D->E G This compound E->G Cyclization F Methyl-d3-amine (CD3NH2) F->G

Figure 1: A high-level overview of the synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of this compound.

Stage 1: Synthesis of (1R,3R)-Methyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

The initial step involves a Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal to form the crucial tetrahydro-β-carboline intermediate.

Materials:

ReagentMolar Mass ( g/mol )
D-Tryptophan methyl ester hydrochloride254.71
Piperonal150.13
Trifluoroacetic acid (TFA)114.02
Dichloromethane (DCM)84.93
Saturated sodium bicarbonate solution-
Brine-
Anhydrous sodium sulfate142.04

Procedure:

  • To a solution of D-tryptophan methyl ester hydrochloride (1.0 eq) and piperonal (1.1 eq) in dichloromethane (DCM) at 0 °C, trifluoroacetic acid (TFA) (1.5 eq) is added dropwise.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 24-48 hours).

  • Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • The aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired cis-isomer, (1R,3R)-methyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate.

Stage 2: Synthesis of (1R,3R)-Methyl-1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

The secondary amine of the tetrahydro-β-carboline intermediate is then acylated with chloroacetyl chloride.

Materials:

ReagentMolar Mass ( g/mol )
(1R,3R)-Methyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate352.38
Chloroacetyl chloride112.94
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)101.19 / 129.24
Dichloromethane (DCM)84.93
1 M Hydrochloric acid-
Saturated sodium bicarbonate solution-
Brine-
Anhydrous sodium sulfate142.04

Procedure:

  • The tetrahydro-β-carboline intermediate (1.0 eq) is dissolved in DCM, and the solution is cooled to 0 °C.

  • Triethylamine (or DIPEA) (1.2 eq) is added, followed by the dropwise addition of chloroacetyl chloride (1.1 eq).

  • The reaction is stirred at 0 °C for 1-2 hours and then at room temperature until completion as monitored by TLC.

  • The reaction mixture is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the chloroacetylated intermediate, which is often used in the next step without further purification.

Stage 3: Synthesis of this compound

The final step involves the cyclization of the chloroacetylated intermediate with methyl-d3-amine to form the diketopiperazine ring and introduce the deuterated methyl group.

Materials:

ReagentMolar Mass ( g/mol )
(1R,3R)-Methyl-1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate428.86
Methyl-d3-amine hydrochloride (CD3NH2·HCl)72.54
A suitable base (e.g., Potassium carbonate)138.21
A suitable solvent (e.g., Acetonitrile or Methanol)41.05 / 32.04

Procedure:

  • The chloroacetylated intermediate (1.0 eq) is dissolved in a suitable solvent such as acetonitrile or methanol.

  • Methyl-d3-amine hydrochloride (2.0-3.0 eq) and a base such as potassium carbonate (3.0-4.0 eq) are added to the solution.

  • The reaction mixture is heated to reflux and stirred until the reaction is complete as monitored by LC-MS.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude this compound is purified by recrystallization or column chromatography to yield the final product.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Chemical Formula C₂₂H₁₆D₃N₃O₄
Molecular Weight 392.44 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and Methanol
Mass Spectrometry Data

Mass spectrometry is a key analytical technique for confirming the identity and isotopic purity of this compound.

ParameterTadalafilThis compound
Precursor Ion ([M+H]⁺) m/z 390.1m/z 393.1
Product Ion m/z 268.1m/z 271.1

The mass shift of +3 in both the precursor and product ions confirms the successful incorporation of three deuterium atoms.

Logical Relationship of Synthetic Intermediates

The synthesis of this compound is a sequential process where the product of each step serves as the reactant for the next. This logical progression is crucial for achieving the final target molecule with the desired stereochemistry and isotopic labeling.

Logical_Flow Start Starting Materials D-Tryptophan Methyl Ester Piperonal Intermediate1 Key Intermediate Tetrahydro-β-carboline Start->Intermediate1 Pictet-Spengler Reaction Intermediate2 Activated Intermediate Chloroacetylated Tetrahydro-β-carboline Intermediate1->Intermediate2 N-Acylation FinalProduct Final Product This compound Intermediate2->FinalProduct Cyclization DeuteratedReagent Deuterating Agent Methyl-d3-amine DeuteratedReagent->FinalProduct

Figure 2: Logical flow diagram illustrating the progression of intermediates in the synthesis of this compound.

Disclaimer: This technical guide is intended for informational and research purposes only. The synthesis of this compound should be carried out by qualified professionals in a controlled laboratory setting, adhering to all necessary safety precautions and regulatory guidelines.

Tadalafil-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tadalafil-d3, a deuterated analog of Tadalafil. The document details its chemical properties, its primary application as an internal standard in analytical methods, and the mechanism of action of its parent compound, Tadalafil.

Core Compound Data: this compound

This compound is a stable isotope-labeled version of Tadalafil, where three hydrogen atoms on the N-methyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Tadalafil in biological matrices.[1]

PropertyValueReference
CAS Number 960226-55-5[1][2][3][4][5][6]
Molecular Formula C₂₂H₁₆D₃N₃O₄[1][2][3][5][6]
Molecular Weight 392.42 g/mol [1][2][5][6]
Synonyms (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, Tildenafil-d3, Cialis-d3[1]
Appearance White to Off-white Solid[2]
Solubility Soluble in Chloroform, DMSO, Methanol[2][3]

Mechanism of Action: The Nitric Oxide/cGMP Signaling Pathway

Tadalafil, the parent compound of this compound, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[2][3][4] PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][3][7] The mechanism of action is central to its therapeutic effects in erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[3][8]

During sexual stimulation, nitric oxide (NO) is released from nerve terminals and endothelial cells in the corpus cavernosum of the penis.[4] NO activates the enzyme guanylate cyclase, which in turn increases the production of cGMP from guanosine triphosphate (GTP).[1] Elevated levels of cGMP lead to the relaxation of smooth muscle in the penile arteries and the corpus cavernosum, resulting in increased blood flow and an erection.[1][4]

Tadalafil's inhibition of PDE5 prevents the breakdown of cGMP, thereby enhancing and prolonging its vasodilatory effects.[1][3] It is important to note that sexual stimulation is a prerequisite for Tadalafil to be effective, as it does not directly induce an erection but rather augments the natural erectile response to sexual stimuli.[4]

Tadalafil_Signaling_Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release triggers Guanylate_Cyclase Guanylate Cyclase (Activated) NO_Release->Guanylate_Cyclase activates cGMP cGMP Guanylate_Cyclase->cGMP converts GTP to GTP GTP Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation promotes PDE5 PDE5 cGMP->PDE5 degraded by Erection Erection Smooth_Muscle_Relaxation->Erection leads to GMP GMP (Inactive) PDE5->GMP Tadalafil Tadalafil Tadalafil->PDE5 inhibits

Tadalafil's inhibition of PDE5 enhances the cGMP signaling pathway, leading to vasodilation.

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods to ensure the accuracy and precision of Tadalafil quantification. Below are detailed experimental protocols for the determination of Tadalafil in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol 1: UPLC-MS/MS Quantification of Tadalafil in Human Plasma

This protocol is adapted from a validated method for the pharmacokinetic analysis of Tadalafil.[5][6][9]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing this compound as the internal standard.

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • System: Waters Acquity UPLC I-Class system[6]

  • Column: Shiseido C18 (100 × 2.1 mm, 2.7 μm)[5][6]

  • Mobile Phase: Isocratic elution with 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) containing 0.1% formic acid.[5][6]

  • Flow Rate: 0.7 mL/min[5][6]

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Total Run Time: 1 minute per sample[5]

3. Mass Spectrometric Conditions

  • System: API 4000 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[6]

  • Ionization Mode: Positive Ion Electrospray (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Tadalafil: m/z 390.4 → 268.3[5][6][9]

    • This compound (Internal Standard): m/z 393.4 → 271.3 (projected)

  • Dwell Time: 50 ms for each transition[5]

Experimental_Workflow start Start plasma_sample Human Plasma Sample (100 µL) start->plasma_sample add_is Add Acetonitrile with This compound (IS) plasma_sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject analysis Data Acquisition and Analysis inject->analysis end End analysis->end

A typical experimental workflow for the quantification of Tadalafil using this compound.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for conducting a pharmacokinetic study of Tadalafil in a rat model.[10][11]

1. Animal Handling and Dosing

  • Use male Sprague-Dawley rats (250 ± 20 g).[11]

  • House the animals in accordance with institutional guidelines for the care and use of laboratory animals.

  • Administer a single oral dose of Tadalafil (e.g., 10 mg/kg) via oral gavage.

2. Blood Sample Collection

  • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80 °C until analysis.

3. Sample Analysis

  • Analyze the plasma samples for Tadalafil concentration using a validated LC-MS/MS method as described in Protocol 1, with appropriate modifications for the rat plasma matrix.

4. Pharmacokinetic Analysis

  • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with Tadalafil. Its use as an internal standard in analytical methods ensures the reliability and accuracy of pharmacokinetic and bioequivalence studies. A thorough understanding of Tadalafil's mechanism of action, centered on the NO/cGMP signaling pathway, is crucial for its continued therapeutic application and the development of novel treatments. The provided experimental protocols offer a solid foundation for the quantification of Tadalafil in biological matrices.

References

Tadalafil-d3 Certificate of Analysis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the Certificate of Analysis (CoA) for a stable isotope-labeled compound like Tadalafil-d3 is paramount for ensuring the accuracy, reproducibility, and validity of experimental results. This technical guide provides an in-depth overview of the typical specifications found on a this compound CoA, complete with detailed experimental protocols and visual workflows to aid in comprehension.

This compound, the deuterated analog of Tadalafil, serves as a critical internal standard in bioanalytical studies, particularly in pharmacokinetic and bioequivalence assessments.[1][2][3][4] Its chemical inertness and mass shift relative to the parent compound make it an ideal tool for precise quantification using mass spectrometry. The CoA is the official document that guarantees the identity, purity, and quality of the this compound reference standard.

Core Specifications on a this compound Certificate of Analysis

A typical CoA for this compound will present a series of tests and their corresponding specifications. These are summarized in the tables below, providing a clear and comparative overview of the expected values.

Table 1: Identification and Characterization
TestMethodSpecificationPurpose
Appearance Visual InspectionWhite to off-white solidTo confirm the physical state of the material.
Molecular Formula -C₂₂H₁₆D₃N₃O₄To verify the elemental composition.
Molecular Weight Mass Spectrometry~392.4 g/mol To confirm the mass of the deuterated molecule.[5]
Proton NMR (¹H NMR) NMR SpectroscopyConforms to structureTo confirm the chemical structure and the position of the deuterium labels.[6][7]
Mass Spectrum (MS) Mass SpectrometryConforms to structureTo confirm the molecular weight and fragmentation pattern.[1][3]
Table 2: Purity and Impurity Profile
TestMethodSpecificationPurpose
Purity (by HPLC) HPLC-UV≥98%To quantify the percentage of the desired compound.[8][9][10]
Chemical Purity (by LC-MS) LC-MS≥98%To provide a more sensitive and specific purity assessment.[6][11]
Isotopic Purity/Enrichment Mass Spectrometry (Q-TOF LC-MS)≥99% deuterated forms (d₁-d₃)To determine the percentage of molecules that are successfully labeled with deuterium.[5][6]
Residual Solvents GC-HSMeets USP <467> requirementsTo ensure that residual solvents from the synthesis process are below acceptable limits.
Water Content (Karl Fischer) Karl Fischer Titration≤1.0%To quantify the amount of water present in the material.

Detailed Experimental Protocols

The accuracy of the data presented in a CoA is contingent upon the meticulous execution of various analytical methods. Below are detailed protocols for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to separate, identify, and quantify each component in a mixture.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[8]

  • Mobile Phase: A typical mobile phase is a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution.[10] A common ratio is 35:65 (v/v) of buffer to methanol.[10]

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.[10]

  • Detection: UV detection at a wavelength of approximately 280 nm or 295 nm.[8][10]

  • Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The retention time and peak area of the this compound are recorded. Purity is calculated by dividing the peak area of the main component by the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • LC Conditions: Similar to the HPLC method described above.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.[1][3]

    • Monitored Transitions: For this compound, the precursor to product ion transition is typically m/z 393.1 → 271.2.[1][3] For comparison, the transition for unlabeled Tadalafil is m/z 390.3 → 268.2.[1][3]

  • Procedure: The sample is introduced into the LC-MS system. The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of this compound. The resulting mass spectrum confirms the molecular weight, and the chromatographic peak provides purity information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the structure of a molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) is used to dissolve the sample.[7]

  • Experiment: A standard ¹H NMR experiment is performed.

  • Procedure: The this compound sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectrum is analyzed to ensure that the signals correspond to the expected chemical structure of Tadalafil and to confirm the absence of signals from the protons that were replaced by deuterium.

Visualizing the Workflow and Logic

To further clarify the processes involved in generating a this compound CoA and the relationships between the different tests, the following diagrams are provided.

Tadalafil_d3_CoA_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Review & Certificate Generation SampleReceipt Sample Receipt SampleLogin Sample Login & Labeling SampleReceipt->SampleLogin StandardPrep Standard & Sample Preparation SampleLogin->StandardPrep HPLC HPLC Analysis (Purity) StandardPrep->HPLC LCMS LC-MS Analysis (Identity, Purity, Isotopic Enrichment) StandardPrep->LCMS NMR NMR Analysis (Structure Confirmation) StandardPrep->NMR KF Karl Fischer (Water Content) StandardPrep->KF GC GC-HS (Residual Solvents) StandardPrep->GC DataReview Data Review & Approval HPLC->DataReview LCMS->DataReview NMR->DataReview KF->DataReview GC->DataReview CoAGen Certificate of Analysis Generation DataReview->CoAGen FinalRelease Final Product Release CoAGen->FinalRelease CoA_Test_Relationship cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_impurities Impurity Profiling NMR ¹H NMR MS Mass Spectrometry HPLC HPLC LCMS LC-MS IsotopicPurity Isotopic Purity (MS) ResidualSolvents Residual Solvents (GC) WaterContent Water Content (KF) Tadalafil_d3 This compound Reference Standard Tadalafil_d3->NMR Confirms Structure Tadalafil_d3->MS Confirms Mass Tadalafil_d3->HPLC Quantifies Purity Tadalafil_d3->LCMS Confirms Purity & Identity Tadalafil_d3->IsotopicPurity Determines Deuteration Tadalafil_d3->ResidualSolvents Detects Solvents Tadalafil_d3->WaterContent Measures Water

References

Tadalafil vs. Tadalafil-d3: A Comparative Analysis of Mechanism of Action for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action of Tadalafil and its deuterated analog, Tadalafil-d3. It is intended for a scientific audience and will delve into the molecular pathways, comparative pharmacology, and analytical methodologies pertinent to these compounds.

Core Mechanism of Action: Tadalafil

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3][4] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in various tissues, including the smooth muscle cells of the corpus cavernosum in the penis and the pulmonary vasculature.[2]

The therapeutic effects of Tadalafil in erectile dysfunction (ED), benign prostatic hyperplasia (BPH), and pulmonary arterial hypertension (PAH) are all rooted in its ability to modulate the nitric oxide (NO)/cGMP signaling pathway.[1][3]

The Nitric Oxide/cGMP Signaling Pathway

During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum.[1] NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1]

Elevated intracellular levels of cGMP lead to the activation of cGMP-dependent protein kinase (PKG).[1] PKG activation results in the phosphorylation of several downstream targets, leading to a decrease in intracellular calcium concentrations. This reduction in calcium causes the relaxation of smooth muscle cells in the penile arteries and corpus cavernosum, resulting in increased blood flow and penile erection.[1]

PDE5 acts as a negative regulator of this pathway by hydrolyzing cGMP to the inactive GMP.[1] By inhibiting PDE5, Tadalafil prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function in the presence of sexual stimulation.[1]

Tadalafil Mechanism of Action cluster_0 Cell Membrane Sexual Stimulation Sexual Stimulation NO NO Sexual Stimulation->NO releases sGC sGC NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP converts sGC GMP GMP cGMP->GMP hydrolyzes PDE5 PKG PKG cGMP->PKG activates PDE5 PDE5 Tadalafil Tadalafil Tadalafil->PDE5 inhibits Smooth Muscle Relaxation Smooth Muscle Relaxation PKG->Smooth Muscle Relaxation Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation

Diagram 1: Tadalafil's inhibition of PDE5 in the NO/cGMP pathway.

This compound: A Deuterated Analog

This compound is a stable, isotopically labeled version of Tadalafil where three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms. Deuterium is a non-radioactive isotope of hydrogen containing a proton and a neutron.

Mechanism of Action: this compound vs. Tadalafil

The mechanism of action of this compound is identical to that of Tadalafil. The substitution of hydrogen with deuterium is a minor structural modification that does not alter the molecule's three-dimensional shape or its ability to bind to the active site of PDE5. Therefore, this compound is also a selective inhibitor of PDE5 and functions by preventing the degradation of cGMP.

The primary application of this compound is not as a therapeutic agent but as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Tadalafil in biological matrices like plasma. Its slightly higher molecular weight allows it to be distinguished from the non-deuterated Tadalafil by the mass spectrometer, while its chemical and physical properties ensure it behaves similarly during sample preparation and chromatographic separation.

Comparative Quantitative Data

Due to this compound's primary use as an analytical standard, direct comparative pharmacodynamic and in-vivo pharmacokinetic data with Tadalafil is not extensively published. The scientific consensus is that the deuteration at the N-methyl position does not significantly alter the biological activity.

Pharmacodynamics
Parameter Tadalafil This compound Reference
Target Phosphodiesterase 5 (PDE5)Phosphodiesterase 5 (PDE5)[1][2]
Mechanism Selective, reversible inhibitionSelective, reversible inhibitionInferred
Effect Increased cGMP levelsIncreased cGMP levelsInferred
Pharmacokinetics

The pharmacokinetic profile of Tadalafil has been well-characterized. It is rapidly absorbed after oral administration, with a long half-life that allows for a prolonged duration of action.

Pharmacokinetic Parameter Tadalafil (20 mg dose) Reference
Tmax (median) 2 hours[5]
Cmax (mean) 378 µg/L[5]
Half-life (t1/2) 17.5 hours[5][6]
Apparent Oral Clearance (CL/F) 2.48 L/h[5][7]
Apparent Volume of Distribution (Vz/F) 62.6 L[5][7]
Protein Binding 94%[6]
Metabolism Primarily by CYP3A4[1][6]
Excretion ~61% in feces, ~36% in urine (as metabolites)[5][6]

The pharmacokinetic properties of this compound are expected to be very similar to those of Tadalafil. The "deuterium kinetic isotope effect" is generally small for metabolic pathways that do not involve the cleavage of the carbon-deuterium bond. As the primary metabolism of Tadalafil occurs via CYP3A4-mediated hydroxylation and subsequent conjugation at other sites of the molecule, the deuteration of the N-methyl group is not anticipated to significantly alter its metabolic rate or overall pharmacokinetic profile.

Experimental Protocols

In Vitro PDE5 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Tadalafil) against PDE5.

Methodology: A common method is a fluorescence polarization (FP)-based assay.

  • Reagents and Materials:

    • Recombinant human PDE5 enzyme

    • Fluorescently labeled cGMP (tracer)

    • cGMP-specific antibody

    • Test compound (Tadalafil)

    • Assay buffer (e.g., Tris-HCl, MgCl2)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

    • Add the PDE5 enzyme to the wells of the microplate.

    • Add the diluted test compound to the respective wells.

    • Initiate the enzymatic reaction by adding cGMP.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the fluorescent cGMP tracer and the cGMP-specific antibody.

    • Incubate to allow for binding equilibrium.

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • The fluorescence polarization signal is inversely proportional to the amount of cGMP produced.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (four-parameter logistic fit).

PDE5 Inhibition Assay Workflow cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection cluster_3 Data Analysis Serial Dilution Serial Dilution Add PDE5 Add PDE5 Serial Dilution->Add PDE5 Add Compound Add Compound Add PDE5->Add Compound Add cGMP Add cGMP Add Compound->Add cGMP Incubate Incubate Add cGMP->Incubate Add Tracer & Antibody Add Tracer & Antibody Incubate->Add Tracer & Antibody Incubate for Binding Incubate for Binding Add Tracer & Antibody->Incubate for Binding Read FP Read FP Incubate for Binding->Read FP Calculate Inhibition Calculate Inhibition Read FP->Calculate Inhibition Plot Curve Plot Curve Calculate Inhibition->Plot Curve Determine IC50 Determine IC50 Plot Curve->Determine IC50

Diagram 2: Workflow for an in vitro PDE5 inhibition assay.
LC-MS/MS Bioanalytical Method for Tadalafil Quantification

Objective: To accurately quantify the concentration of Tadalafil in human plasma using this compound as an internal standard.

Methodology:

  • Sample Preparation (Solid-Phase Extraction):

    • To 200 µL of human plasma, add 50 µL of this compound internal standard solution.

    • Vortex and load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., C18).

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute Tadalafil and this compound with a strong organic solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Separation (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water with a modifier like formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Tadalafil: m/z 390.3 → 268.2

      • This compound: m/z 393.1 → 271.2

  • Quantification:

    • Generate a calibration curve by analyzing plasma samples spiked with known concentrations of Tadalafil and a fixed concentration of this compound.

    • Calculate the peak area ratio of Tadalafil to this compound for each standard and unknown sample.

    • Determine the concentration of Tadalafil in the unknown samples by interpolating their peak area ratios from the calibration curve.

LC-MS/MS Bioanalysis Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Quantification Plasma Sample Plasma Sample Spike IS Spike IS Plasma Sample->Spike IS SPE SPE Spike IS->SPE Elute & Reconstitute Elute & Reconstitute SPE->Elute & Reconstitute Inject Inject Elute & Reconstitute->Inject C18 Column C18 Column Inject->C18 Column ESI+ ESI+ C18 Column->ESI+ MRM MRM ESI+->MRM Peak Area Ratio Peak Area Ratio MRM->Peak Area Ratio Calibration Curve Calibration Curve Peak Area Ratio->Calibration Curve Concentration Concentration Calibration Curve->Concentration

Diagram 3: Workflow for LC-MS/MS bioanalysis of Tadalafil.

Conclusion

References

The Pharmacology of Deuterated Tadalafil Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor widely recognized for its efficacy in treating erectile dysfunction and pulmonary arterial hypertension.[1] The quest for enhancing the pharmacokinetic profiles of established drugs has led to the exploration of deuteration, a strategy that involves the substitution of hydrogen atoms with their heavier, non-radioactive isotope, deuterium.[2] This modification can significantly alter a drug's metabolic fate, often leading to a reduced rate of metabolism, prolonged half-life, and increased systemic exposure, without fundamentally changing its pharmacodynamic properties.[2][3]

This technical guide provides an in-depth exploration of the pharmacology of deuterated tadalafil compounds. While extensive clinical data on deuterated tadalafil is not yet publicly available, this document synthesizes the known pharmacology of tadalafil with the established principles of drug deuteration to offer a comprehensive overview for researchers and drug development professionals. The information presented herein is supported by existing literature on tadalafil and patent filings for deuterated analogs.[4][5]

Pharmacology of Tadalafil

Mechanism of Action

Tadalafil is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[6] PDE5 is the predominant phosphodiesterase in the corpus cavernosum of the penis and is also present in the pulmonary vasculature.[6] Inhibition of PDE5 by tadalafil leads to an increase in cGMP levels, which in turn enhances the relaxant effects of nitric oxide (NO).[6] This results in smooth muscle relaxation, vasodilation, and increased blood flow to the corpus cavernosum, facilitating penile erection in the presence of sexual stimulation. In the pulmonary vasculature, this vasodilation leads to a reduction in pulmonary arterial pressure.

Pharmacokinetics of Tadalafil

The pharmacokinetic profile of tadalafil is characterized by its long half-life and rapid absorption.[5]

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~2 hours[6]
Terminal Half-life (t½) ~17.5 hours[6]
Apparent Oral Clearance (CL/F) ~2.5 L/h[5]
Apparent Volume of Distribution (Vd/F) ~63 L[5]
Protein Binding 94%[5]
Metabolism of Tadalafil

Tadalafil is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[5] The major metabolic pathway is demethylation of the methyl group on the piperazinedione ring to form methylcatechol, which is then conjugated to form the pharmacologically inactive methylcatechol glucuronide.[5]

Deuterated Tadalafil: The Kinetic Isotope Effect

The rationale for deuterating tadalafil lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[2] Consequently, enzymatic cleavage of a C-D bond, which is often the rate-limiting step in drug metabolism, requires more energy and proceeds at a slower rate.[7]

A patent filed by Concert Pharmaceuticals describes the synthesis of deuterated tadalafil analogs, with deuterium substitution at various positions, including the N-methyl group of the piperazinedione ring, a primary site of metabolic attack by CYP3A4.[4]

Expected Pharmacokinetic Improvements with Deuterated Tadalafil

Based on the principles of the KIE, a deuterated version of tadalafil is anticipated to exhibit an improved pharmacokinetic profile compared to its non-deuterated counterpart. The following table presents a hypothetical comparison, illustrating the potential impact of deuteration.

ParameterTadalafil (Observed)Deuterated Tadalafil (Expected)Rationale for Expected Change
Terminal Half-life (t½) ~17.5 hours> 17.5 hoursSlower metabolism due to the KIE at the site of CYP3A4-mediated demethylation.
Apparent Oral Clearance (CL/F) ~2.5 L/h< 2.5 L/hReduced rate of metabolic clearance.
Bioavailability ~80%Potentially higherReduced first-pass metabolism.
Dosing Frequency Once dailyPotentially less frequentA longer half-life could allow for maintained therapeutic concentrations with less frequent dosing.

Disclaimer: The "Expected" values for deuterated tadalafil are hypothetical and based on the theoretical benefits of deuteration. Actual values would need to be determined through preclinical and clinical studies.

Experimental Protocols

In Vitro Metabolic Stability Assay

Objective: To determine the metabolic stability of deuterated tadalafil in comparison to tadalafil in human liver microsomes.

Materials:

  • Deuterated tadalafil and tadalafil reference standards

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (e.g., tadalafil-d3 for tadalafil and a non-deuterated analog for deuterated tadalafil)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of deuterated tadalafil and tadalafil in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate human liver microsomes in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.

PDE5 Inhibition Assay

Objective: To determine the in vitro potency (IC50) of deuterated tadalafil against human recombinant PDE5.

Materials:

  • Deuterated tadalafil and tadalafil reference standards

  • Human recombinant PDE5 enzyme

  • cGMP substrate

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Detection system (e.g., a commercially available PDE assay kit that measures the product of cGMP hydrolysis)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of deuterated tadalafil and tadalafil.

  • In a microplate, add the PDE5 enzyme, assay buffer, and the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding the cGMP substrate.

  • Incubate the plate at 37°C for a specified time.

  • Stop the reaction and add the detection reagents according to the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

PDE5_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Promotes Tadalafil Deuterated Tadalafil Tadalafil->PDE5 Inhibits

Figure 1: PDE5 Signaling Pathway. This diagram illustrates the mechanism of action of deuterated tadalafil in vascular smooth muscle cells.

PK_Study_Workflow Subject_Dosing Subject Dosing (Deuterated Tadalafil) Blood_Sampling Serial Blood Sampling (Pre-defined time points) Subject_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction (e.g., Protein Precipitation) Plasma_Separation->Sample_Extraction LC_MS_MS_Analysis LC-MS/MS Analysis (Quantification) Sample_Extraction->LC_MS_MS_Analysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (t½, Cmax, AUC) LC_MS_MS_Analysis->PK_Parameter_Calculation Data_Analysis Data Analysis and Reporting PK_Parameter_Calculation->Data_Analysis

Figure 2: Experimental Workflow for a Pharmacokinetic Study. A typical workflow for determining the pharmacokinetic profile of deuterated tadalafil in human subjects.

Metabolism_Comparison cluster_tadalafil Tadalafil Metabolism cluster_deuterated Deuterated Tadalafil Metabolism Tadalafil Tadalafil (C-H bond) Metabolite_T Methylcatechol (Inactive Metabolite) Tadalafil->Metabolite_T Fast Metabolism CYP3A4_T CYP3A4 Deut_Tadalafil Deuterated Tadalafil (C-D bond) Metabolite_D Deuterated Methylcatechol (Inactive Metabolite) Deut_Tadalafil->Metabolite_D Slow Metabolism (Kinetic Isotope Effect) CYP3A4_D CYP3A4

Figure 3: Metabolic Pathway Comparison. A simplified diagram illustrating the slower metabolism of deuterated tadalafil due to the kinetic isotope effect.

Conclusion

The strategic deuteration of tadalafil represents a promising approach to enhancing its pharmacokinetic properties. By reducing the rate of metabolism, deuterated tadalafil has the potential to offer a longer half-life and increased systemic exposure, which could translate into improved dosing regimens and patient compliance. While direct comparative clinical data is not yet available, the foundational principles of the kinetic isotope effect and the extensive pharmacological data on tadalafil provide a strong rationale for the continued investigation of these novel compounds. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for the preclinical and clinical evaluation of deuterated tadalafil, paving the way for the next generation of PDE5 inhibitors.

References

Tadalafil-d3 material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for Tadalafil-d3

This technical guide provides a comprehensive overview of the Material Safety Data Sheet (MSDS) for this compound, intended for researchers, scientists, and drug development professionals. This compound is the deuterated form of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] It is primarily used as an internal standard for the quantification of Tadalafil in biological samples using mass spectrometry techniques like GC-MS or LC-MS.[1][3]

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. This data is essential for the safe handling, storage, and use of the compound in a laboratory setting.

PropertyValueSource
CAS Number 960226-55-5[1][3][4][5][6]
Molecular Formula C₂₂H₁₆D₃N₃O₄[1]
Molecular Weight 392.4 g/mol [1][7]
Appearance A solid[1]
Purity ≥99% deuterated forms (d₁-d₃)[1]
Solubility Soluble in DMSO and Methanol[1]
Stability ≥ 4 years when stored as directed[1]
Storage -20°C[1][5]

Hazard Identification and Classification

This compound is classified as harmful. The GHS classification indicates that it can be harmful if swallowed, in contact with skin, or if inhaled.[4] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[4]

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific target organ toxicity (single exposure) Category 3H335: May cause respiratory irritation

Source: Cayman Chemical Safety Data Sheet[4]

The hazard pictograms associated with this compound are:

alt text

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken. It is important to note that symptoms of poisoning may be delayed for several hours, and medical observation for at least 48 hours after an accident is recommended.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Keep the person warm and at rest. Seek medical attention if symptoms persist.[4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water.[4]

  • Eye Contact: Rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[4]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[8][9]

First_Aid_Workflow cluster_exposure Exposure Route cluster_actions Immediate Actions cluster_medical Medical Attention Inhalation Inhalation Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash with Soap & Water Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse with Water Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Medical_Attention Seek Medical Attention Fresh_Air->Medical_Attention if symptoms persist Wash_Skin->Medical_Attention if irritation occurs Rinse_Eyes->Medical_Attention if irritation persists Rinse_Mouth->Medical_Attention immediately

Caption: First-aid workflow for this compound exposure.

Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Handling:

  • Ensure good ventilation and exhaustion at the workplace.[4]

  • Avoid the formation of dust.[8]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10][11]

  • Wash hands thoroughly after handling.[10]

  • Do not eat, drink, or smoke in the handling area.[8][10]

Storage:

  • Store in a tightly sealed container.[4]

  • The recommended storage temperature is -20°C.[1][5]

  • Keep in a dry and well-ventilated place.[10]

  • Store away from incompatible materials such as strong oxidizing agents.[11]

Experimental Protocols

The provided search results are primarily safety data sheets and product information pages. These documents do not contain detailed experimental protocols for the determination of the MSDS data (e.g., toxicity studies). Such information is typically generated by the manufacturer or specialized testing laboratories and is often proprietary. The references cited in some product descriptions pertain to the use of Tadalafil in biological research, not the generation of safety data.[1]

Toxicological Information

The primary toxicological concerns with this compound are related to its acute toxicity upon ingestion, skin contact, or inhalation.[4]

Toxicity TypeClassificationNotes
Acute Toxicity (Oral) Category 4Harmful if swallowed.[4]
Acute Toxicity (Dermal) Category 4Harmful in contact with skin.[4]
Acute Toxicity (Inhalation) Category 4Harmful if inhaled.[4]
Skin Corrosion/Irritation Category 2Causes skin irritation.[4]
Eye Damage/Irritation Category 2ACauses serious eye irritation.[4]

There is no data available to suggest that this compound is carcinogenic, mutagenic, or has reproductive toxicity.[4]

Hazard_Relationships cluster_main This compound Hazards cluster_acute Acute Toxicity (Category 4) cluster_irritation Irritation (Category 2/2A) Tadalafil_d3 This compound Oral Oral Tadalafil_d3->Oral Harmful if swallowed Dermal Dermal Tadalafil_d3->Dermal Harmful in contact Inhalation Inhalation Tadalafil_d3->Inhalation Harmful if inhaled Skin Skin Irritation Tadalafil_d3->Skin Causes irritation Eye Serious Eye Irritation Tadalafil_d3->Eye Causes serious irritation Respiratory Respiratory Irritation Tadalafil_d3->Respiratory May cause irritation

Caption: Key hazard relationships for this compound.

Disposal Considerations

This compound should not be disposed of with household garbage and should not be allowed to enter the sewage system.[4] Disposal must be carried out in accordance with official national and local regulations for chemical waste.[4]

Disclaimer: This document is intended for informational purposes only and is not a substitute for the official Material Safety Data Sheet (MSDS) provided by the manufacturer. Always refer to the original MSDS for the most accurate and up-to-date information.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Tadalafil in Human Plasma Using Tadalafil-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioequivalence testing, and clinical monitoring of Tadalafil.

Introduction

Tadalafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. Accurate and reliable quantification of Tadalafil in biological matrices, such as human plasma, is crucial for pharmacokinetic analysis, bioequivalence studies, and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard (IS) is paramount for correcting variations during sample preparation and analysis. Tadalafil-d3, a deuterated analog of Tadalafil, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring robust and accurate quantification.[1][2][3]

This application note details validated protocols for the extraction and quantification of Tadalafil from human plasma using this compound as the internal standard, employing both Solid Phase Extraction (SPE) and Protein Precipitation (PPT) methods.

Principle of Internal Standard Correction

A stable isotope-labeled internal standard like this compound is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Because the IS is structurally almost identical to the analyte (Tadalafil), it experiences similar extraction recovery, chromatographic retention, and ionization efficiency. Any sample loss or variation in instrument response will affect both the analyte and the IS proportionally. The quantification is based on the ratio of the analyte peak area to the IS peak area, which remains constant and corrects for potential errors, thereby significantly improving the precision and accuracy of the method.

Logical Flow of Internal Standard Correction cluster_0 Scenario A: No Sample Loss cluster_1 Scenario B: 50% Sample Loss A_Initial Initial Sample Analyte: 100 units IS: 100 units Ratio: 1.0 A_Prep Sample Prep (100% Recovery) A_Initial->A_Prep A_Signal MS Signal Analyte Signal: 10000 IS Signal: 10000 Ratio: 1.0 A_Prep->A_Signal Conclusion Result: Calculated concentration is identical in both scenarios because it is based on the constant Analyte/IS ratio. A_Signal->Conclusion B_Initial Initial Sample Analyte: 100 units IS: 100 units Ratio: 1.0 B_Prep Sample Prep (50% Recovery) B_Initial->B_Prep B_Signal MS Signal Analyte Signal: 5000 IS Signal: 5000 Ratio: 1.0 B_Prep->B_Signal B_Signal->Conclusion

Caption: Principle of Internal Standard (IS) Correction.

Experimental Workflow

The overall workflow for the quantification of Tadalafil in plasma involves several key stages, from sample collection to final data analysis. The choice between Solid Phase Extraction and Protein Precipitation depends on the required sensitivity and laboratory throughput.

plasma Plasma Sample Collection (e.g., K2EDTA tubes) spike Spike with this compound (IS) Working Solution plasma->spike prep_choice Sample Preparation spike->prep_choice spe Protocol 1: Solid Phase Extraction (SPE) prep_choice->spe High Sensitivity ppt Protocol 2: Protein Precipitation (PPT) prep_choice->ppt High Throughput lcms LC-MS/MS Analysis (U)HPLC Separation & MRM Detection spe->lcms ppt->lcms data Data Processing Peak Integration & Ratio Calculation lcms->data quant Quantification Using Calibration Curve data->quant

Caption: General experimental workflow for Tadalafil quantification.

Methodologies and Protocols

1. Materials and Reagents

  • Reference Standards: Tadalafil and this compound (IS).[2]

  • Solvents: HPLC or LC-MS grade methanol and acetonitrile.[2][4]

  • Buffers and Additives: Ammonium formate, ammonium acetate, and formic acid.[2][5]

  • Water: Deionized water (Milli-Q or equivalent).[2]

  • Biological Matrix: Drug-free human plasma with K2EDTA as an anticoagulant.

  • SPE Cartridges: Phenomenex Strata-X-C (30 mg, 1 mL) or equivalent.[1][2]

2. Preparation of Solutions

  • Stock Solutions: Prepare individual stock solutions of Tadalafil (e.g., 500 µg/mL) and this compound (e.g., 100 µg/mL) in methanol. Store at 2–8 °C.[2]

  • Working Solutions: Prepare working solutions for calibration standards and quality controls (QC) by diluting the Tadalafil stock solution with methanol or a methanol/water mixture.

  • IS Working Solution: Prepare the this compound working solution (e.g., 25 µL for spiking) by diluting its stock solution with methanol.[2]

  • Calibration Standards (CS) and Quality Controls (QC): Prepare CS and QC samples by spiking blank human plasma with the appropriate Tadalafil working solutions to achieve the desired concentration range.[2][6] Store all plasma samples at -70 °C until analysis.[2][6]

Protocol 1: Solid Phase Extraction (SPE)

This method provides excellent sample cleanup, reduces matrix effects, and achieves a low limit of quantification.[1][2][7]

  • Sample Pre-treatment: To a 200 µL aliquot of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound IS working solution and vortex for 10 seconds.[2][7]

  • Dilution: Add 500 µL of Milli-Q water and vortex to mix.[2][7]

  • SPE Cartridge Conditioning: Condition a Strata-X-C SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.[2][7]

  • Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with two aliquots of 1.0 mL water to remove interferences.[2][7]

  • Drying: Dry the cartridge for 2 minutes using nitrogen gas.[2]

  • Elution: Elute Tadalafil and this compound from the cartridge with 500 µL of the mobile phase solution into a clean collection vial.[7]

  • Injection: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[7]

Protocol 2: Protein Precipitation (PPT)

This method is simpler and faster, making it suitable for high-throughput analysis.[5][6]

  • Sample Pre-treatment: To a small aliquot of plasma (e.g., 20-50 µL), add the internal standard solution (this compound).[5][8]

  • Precipitation: Add 200-400 µL of ice-cold acetonitrile.[5][8][9]

  • Mixing: Vortex the mixture for 10-30 seconds to ensure complete protein precipitation.[5][9]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 × g) for 5-10 minutes at 4°C to pellet the precipitated proteins.[5][6][10]

  • Supernatant Transfer: Carefully transfer the supernatant to an HPLC autosampler vial.

  • Injection: Inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.[5][10]

Instrumental Conditions

The following tables summarize typical LC-MS/MS parameters derived from validated methods. Optimization may be required depending on the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Condition 1 Condition 2 Condition 3
Column Synergi™ Hydro-RP C18 (100x4.6 mm, 4 µm)[1][2] Shiseido C18 (100x2.1 mm, 2.7 µm)[5][11] Kinetex C18 (100x2.1 mm, 2.6 µm)[10]
Mobile Phase A: 10 mM Ammonium Formate (pH 4.0) B: Methanol[1][2] A: 2.0 mM Ammonium Acetate + 0.1% Formic Acid B: Acetonitrile[5][11] A: 2 mM Ammonium Acetate + 0.1% Formic Acid B: Acetonitrile[10]
Composition Isocratic: 10% A : 90% B[1][2] Isocratic: 55% A : 45% B[5][11] Gradient[10]
Flow Rate 0.9 mL/min[1][2] 0.7 mL/min[5][11] 0.25 mL/min[10]
Run Time 2.5 min[7] 1.0 min[5][11] 4.0 min[10]
Injection Volume 10 µL[7] 5 µL[5] 2 µL[10]

| Column Temp. | Ambient or 45 °C[4] | 40 °C[10] | 40 °C |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI)[1][4]
Polarity Positive[1][4]
Scan Type Multiple Reaction Monitoring (MRM)[1][5]
MRM Transition (Tadalafil) m/z 390.3 → 268.2[1][2][7] (or similar, e.g., 390.4 → 268.3[5])
MRM Transition (this compound) m/z 393.1 → 271.2[1][2][7] (or similar, e.g., 393.4 → 271.2[8])
Collision Gas Nitrogen or Argon

| Dwell Time | 50-300 ms[4][5] |

Data and Performance Characteristics

The use of this compound as an internal standard allows for the development of highly accurate and precise methods. The table below summarizes the performance characteristics from various validated LC-MS/MS methods.

Table 3: Summary of Method Validation Parameters

Parameter Range / Value Reference(s)
Linearity Range 0.50 - 500 ng/mL [1][2][7]
5 - 1000 ng/mL [5][11]
0.5 - 1000 ng/mL [3]
Correlation Coefficient (r²) ≥ 0.9994 [1][2][7]
Lower Limit of Quantification (LLOQ) 0.50 ng/mL [1][2]
2.0 ng/mL [8]
5.0 ng/mL [5][11]
Intra-batch Precision (%CV) ≤ 3.7% [1][2]
1.37 - 2.25% [3]
Inter-batch Precision (%CV) ≤ 3.7% [1][2]
2.23 - 5.31% [3]
Accuracy 97.8% to 104.1% [1][2]
97.56% to 99.97% [3]
Extraction Recovery (Tadalafil) 98.95% to 100.61% (SPE) [1][2]
90.38% to 97.32% (PPT) [5]
91.07% (LLE) [3]

| Extraction Recovery (this compound) | 86.66% (LLE) |[3] |

Conclusion

This compound serves as an excellent internal standard for the quantification of Tadalafil in human plasma by LC-MS/MS. The protocols described, utilizing either Solid Phase Extraction for high sensitivity or Protein Precipitation for high throughput, demonstrate robust performance with outstanding accuracy, precision, and linearity over a clinically relevant concentration range. These methods are well-suited for demanding applications such as pharmacokinetic, bioavailability, and bioequivalence studies in drug development.

References

Application Notes and Protocols for Tadalafil-d3 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation and storage of Tadalafil-d3 stock solutions, intended for use as an internal standard in analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a deuterated analog of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Its primary application in a research setting is as an internal standard for the accurate quantification of Tadalafil in biological matrices and pharmaceutical formulations.[1] The structural similarity and mass shift provided by the deuterium labels make it an ideal internal standard for mass spectrometry-based assays.

Physicochemical Properties and Solubility

Proper preparation of a this compound stock solution begins with an understanding of its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₂₂H₁₆D₃N₃O₄
Molecular Weight 392.4 g/mol
Appearance White to off-white solid

The solubility of this compound is a critical factor in selecting an appropriate solvent for the stock solution. While specific quantitative solubility data for this compound is not extensively published, data for the unlabeled Tadalafil provides a strong indication of suitable solvents. This compound is known to be soluble in several organic solvents.

Table 2: Solubility of Tadalafil

SolventSolubility (Tadalafil)Remarks
Dimethyl Sulfoxide (DMSO) ~20 mg/mL[2][3]Suitable for high concentration stock solutions.
Dimethylformamide (DMF) ~25 mg/mL[2][3]Suitable for high concentration stock solutions.
Methanol Soluble[1]Commonly used for preparing stock and working solutions for LC-MS/MS.[1]
Chloroform Slightly SolubleMay be used in some applications.
Water Practically InsolubleAqueous solutions are not recommended for primary stock preparation.

Experimental Protocols

Preparation of a 100 µg/mL this compound Stock Solution in Methanol

This protocol is adapted from a validated bioanalytical method for the quantification of Tadalafil in human plasma.[1]

Materials:

  • This compound powder

  • Methanol (HPLC or LC-MS grade)

  • Analytical balance

  • 10 mL volumetric flask (Class A)

  • Pipettes and tips

  • Vortex mixer

Procedure:

  • Accurately weigh approximately 1.0 mg of this compound powder using an analytical balance.

  • Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of methanol to the volumetric flask.

  • Vortex the flask for at least 30 seconds to ensure the complete dissolution of the this compound powder.

  • Once dissolved, add methanol to the flask to bring the volume to the 10 mL mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • This solution is your 100 µg/mL primary stock solution.

  • Transfer the stock solution to a labeled, amber glass vial with a PTFE-lined cap for storage.

Preparation of a Working Standard Solution

Working standard solutions are typically prepared by diluting the primary stock solution to a lower concentration.

Example: Preparation of a 1 µg/mL (1000 ng/mL) Working Solution:

  • Pipette 100 µL of the 100 µg/mL primary stock solution into a clean 10 mL volumetric flask.

  • Add methanol to the flask to bring the volume to the 10 mL mark.

  • Cap the flask and invert it several times to mix thoroughly.

  • This will result in a 1 µg/mL (1000 ng/mL) working standard solution.

Storage and Stability

Proper storage is crucial to maintain the integrity and concentration of the this compound stock solution.

Table 3: Recommended Storage Conditions and Stability of this compound Solutions

Solution TypeSolventStorage TemperatureStability
Primary Stock Solution Methanol2-8 °C[1]Stable for the duration of a typical bioanalytical study.
Primary Stock Solution General Organic Solvents-20 °C1 month
Primary Stock Solution General Organic Solvents-80 °C6 months
Working Solutions Methanol2-8 °C[1]Recommended to be prepared fresh, but stable for a short term.

General Storage Recommendations:

  • Light Protection: Store all solutions in amber vials or protect them from light to prevent photodegradation.

  • Evaporation: Ensure vials are tightly sealed to prevent solvent evaporation, which would alter the concentration.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. It is recommended to aliquot the primary stock solution into smaller, single-use vials before freezing.

Quality Control

To ensure the accuracy of experimental results, the concentration and purity of the stock solution should be periodically verified.

Recommended QC Checks:

  • Purity Assessment: The purity of the neat this compound powder should be confirmed by the supplier's certificate of analysis.

  • Concentration Verification: The concentration of a newly prepared stock solution can be verified by comparing its response (e.g., peak area in an LC-MS analysis) against a previously validated stock solution or a certified reference material.

  • Stability Monitoring: For long-term studies, the stability of the stock solution should be monitored by analyzing it at regular intervals and comparing the results to the initial analysis.

Visualizations

The following diagrams illustrate the key workflows and considerations for this compound stock solution preparation and storage.

Stock_Solution_Preparation_Workflow cluster_prep Preparation cluster_qc Quality Control weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Methanol weigh->dissolve Transfer vortex 3. Vortex to Mix dissolve->vortex dilute 4. Dilute to Final Volume vortex->dilute store 5. Transfer to Storage Vial dilute->store verify Concentration Verification store->verify QC Check

Caption: Workflow for this compound Stock Solution Preparation.

Storage_Considerations storage Optimal Storage temp Temperature (2-8°C or -20°C/-80°C) storage->temp light Light Protection (Amber Vials) storage->light evaporation Evaporation Prevention (Sealed Vials) storage->evaporation freeze_thaw Avoid Freeze-Thaw (Aliquoting) storage->freeze_thaw

Caption: Key Storage Conditions for this compound Solutions.

References

Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of Tadalafil and Tadalafil-d3 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tadalafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2][3] Accurate and reliable quantification of Tadalafil in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a highly sensitive and specific UPLC-MS/MS method for the determination of Tadalafil and its deuterated internal standard, Tadalafil-d3, in human plasma. The method utilizes a simple protein precipitation extraction procedure and offers a short run time, making it suitable for high-throughput analysis.

Experimental Protocols

1. Materials and Reagents

  • Tadalafil and this compound reference standards

  • HPLC grade methanol and acetonitrile

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Human plasma (drug-free)

  • Deionized water

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tadalafil and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Tadalafil stock solution with a 50:50 (v/v) methanol:water mixture to prepare working standard solutions at desired concentrations for calibration curve and quality control samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration suitable for spiking in plasma samples (e.g., 100 ng/mL).

3. Preparation of Calibration Standards and Quality Control (QC) Samples

  • Calibration Standards: Spike appropriate volumes of the Tadalafil working standard solutions into blank human plasma to obtain a series of calibration standards. A typical concentration range is 0.5-500 ng/mL.[4]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1.5, 75, and 400 ng/mL).

4. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[1][5][6]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Method

The following tables summarize the optimized UPLC and MS/MS parameters for the analysis of Tadalafil and this compound.

Table 1: UPLC Parameters

ParameterCondition
UPLC SystemWaters ACQUITY UPLC or equivalent
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient30% B (initial), linear gradient to 90% B over 2.5 min, hold for 1 min

Table 2: MS/MS Parameters

ParameterTadalafilThis compound (IS)
Mass SpectrometerTriple Quadrupole Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MRM Transitionm/z 390.4 → 268.3[1][5][6][7][8]m/z 393.4 → 271.2[9]
Dwell Time100 ms100 ms
Collision Energy25 eV25 eV
Cone Voltage30 V30 V
Capillary Voltage3.5 kV3.5 kV
Source Temperature150°C150°C
Desolvation Temp.400°C400°C
Desolvation Gas Flow800 L/hr800 L/hr
Cone Gas Flow50 L/hr50 L/hr

Method Validation

The developed method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Table 3: Method Validation Summary

ParameterResult
Linearity (r²)> 0.995 over the concentration range of 0.5-500 ng/mL
LLOQ0.5 ng/mL
Intra-day Precision (%CV)≤ 15% (≤ 20% for LLOQ)
Inter-day Precision (%CV)≤ 15% (≤ 20% for LLOQ)
Accuracy (%Bias)Within ±15% (±20% for LLOQ)
RecoveryTadalafil: > 85%; this compound: > 85%
Matrix EffectNormalized to IS, within acceptable limits (85-115%)

Results and Discussion

The UPLC-MS/MS method demonstrated excellent sensitivity and selectivity for the quantification of Tadalafil in human plasma. The use of a deuterated internal standard, this compound, compensated for any variability during sample preparation and ionization. The protein precipitation method provided clean extracts and high recovery. The short chromatographic run time of under 4 minutes allows for the rapid analysis of a large number of samples.

Experimental Workflow and Logical Relationships

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection UPLC Injection reconstitute->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve (Linear Regression) integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow from sample preparation to data analysis.

validation_parameters cluster_core Core Validation Parameters cluster_sample Sample-Related Parameters cluster_system System Suitability Linearity Linearity & Range Sensitivity Sensitivity (LLOQ) Linearity->Sensitivity Accuracy Accuracy Precision Precision Accuracy->Precision Selectivity Selectivity Recovery Extraction Recovery MatrixEffect Matrix Effect Stability Stability Carryover Carryover Method Validated UPLC-MS/MS Method Method->Linearity Method->Accuracy Method->Precision Method->Selectivity Method->Sensitivity Method->Recovery Method->MatrixEffect Method->Stability Method->Carryover

Caption: Logical relationship of method validation parameters.

This application note presents a validated UPLC-MS/MS method for the reliable quantification of Tadalafil and its deuterated internal standard, this compound, in human plasma. The method is rapid, sensitive, and robust, making it an ideal tool for supporting pharmacokinetic and other clinical studies of Tadalafil. The detailed protocols and validation data provided herein can be readily adopted by researchers in the field of drug metabolism and pharmacokinetics.

References

Application Notes and Protocols for the Use of Tadalafil-d3 in Pharmacokinetic and Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tadalafil-d3 as an internal standard in pharmacokinetic (PK) and bioequivalence (BE) studies of tadalafil. Detailed protocols for sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are outlined, along with a summary of key pharmacokinetic parameters.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, tadalafil increases cGMP levels, leading to smooth muscle relaxation and increased blood flow, which is the basis for its use in treating erectile dysfunction and pulmonary arterial hypertension.[1]

Pharmacokinetic and bioequivalence studies are crucial for the development of new formulations of tadalafil and for ensuring that generic versions are therapeutically equivalent to the innovator product. Accurate and precise quantification of tadalafil in biological matrices is essential for these studies. This compound, a deuterated analog of tadalafil, is the preferred internal standard for bioanalytical methods due to its similar chemical and physical properties to the analyte, which ensures reliable quantification by correcting for variations during sample preparation and analysis.[2][3]

Pharmacokinetic Profile of Tadalafil

Tadalafil exhibits linear pharmacokinetics with respect to dose and time.[1][4] Following oral administration, it is rapidly absorbed, with the maximum plasma concentration (Cmax) typically reached within 2 hours.[1][5] The drug has a long terminal half-life of approximately 17.5 hours in healthy individuals, which allows for a prolonged duration of action.[1][6] Tadalafil is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[6] Food has been shown to have a negligible effect on the rate and extent of tadalafil absorption.[1][7]

Table 1: Summary of Tadalafil Pharmacokinetic Parameters (Single 20 mg Dose)

ParameterMean ValueReference
Cmax (Maximum Plasma Concentration) 378 µg/L[1][5]
Tmax (Time to Cmax) 2.0 hours[1][5]
AUC (Area Under the Curve) Varies by study design
t1/2 (Terminal Half-Life) 17.5 hours[1][6]
CL/F (Apparent Oral Clearance) 2.48 L/h[1][4]
Vz/F (Apparent Volume of Distribution) 62.6 L[1][4]

Bioequivalence Studies

Bioequivalence studies are designed to compare the rate and extent of absorption of a test formulation of a drug to a reference formulation. For tadalafil, these studies are typically conducted in healthy volunteers under both fasting and fed conditions.[8][9] The key pharmacokinetic parameters used to assess bioequivalence are Cmax, AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUC0-∞ (area under the plasma concentration-time curve from time zero to infinity).[10][11] The 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters must fall within the range of 80-125% for the formulations to be considered bioequivalent.[7][10]

Experimental Protocols

Bioanalytical Method for Tadalafil Quantification in Human Plasma using LC-MS/MS

This protocol describes a validated method for the determination of tadalafil in human plasma using this compound as an internal standard.

1. Sample Preparation (Solid-Phase Extraction) [2][12]

  • To 200 µL of human plasma, add 25 µL of this compound working solution (internal standard).

  • Vortex the mixture for 10 seconds.

  • Add 500 µL of water and vortex again.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata-X-C) with 1.0 mL of methanol followed by 1.0 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 x 1.0 mL of water.

  • Dry the cartridge under a stream of nitrogen for 2 minutes.

  • Elute tadalafil and this compound with 500 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) of the eluate into the LC-MS/MS system.

2. Chromatographic Conditions [2][13]

  • LC System: Agilent 1200 series HPLC or equivalent.

  • Analytical Column: Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm) or equivalent.

  • Mobile Phase: Methanol and 10 mM ammonium formate (pH 4.0) in a ratio of 90:10 (v/v).

  • Flow Rate: 0.9 mL/min.

  • Column Temperature: 30°C.

3. Mass Spectrometric Conditions [2][3][13]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6410) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tadalafil: m/z 390.3 → 268.2

    • This compound: m/z 393.1 → 271.2

  • Optimization: Dwell time, fragmentor voltage, and collision energy should be optimized for maximum signal intensity.

Table 2: Summary of LC-MS/MS Method Parameters

ParameterCondition
Sample Volume 200 µL plasma
Internal Standard This compound
Extraction Method Solid-Phase Extraction (SPE)
LC Column C18 Reverse-Phase
Mobile Phase Methanol : 10 mM Ammonium Formate (90:10, v/v)
Detection ESI-MS/MS (Positive Ion Mode)
MRM Transition (Tadalafil) m/z 390.3 → 268.2
MRM Transition (this compound) m/z 393.1 → 271.2
Linearity Range 0.50 - 500 ng/mL

Visualizations

Tadalafil_MOA cluster_0 Mechanism of Action Tadalafil Tadalafil PDE5 Phosphodiesterase 5 (PDE5) Tadalafil->PDE5 Inhibits cGMP Cyclic Guanosine Monophosphate (cGMP) PDE5->cGMP Degrades Relaxation Smooth Muscle Relaxation cGMP->Relaxation GTP Guanosine Triphosphate (GTP) sGC Soluble Guanylate Cyclase (sGC) GTP->sGC sGC->cGMP Converts NO Nitric Oxide (NO) NO->sGC Activates Increase_Blood_Flow Increased Blood Flow Relaxation->Increase_Blood_Flow

Caption: Mechanism of action of Tadalafil.

BE_Study_Workflow cluster_1 Bioequivalence Study Workflow Screening Subject Screening and Informed Consent Randomization Randomization to Treatment Sequences Screening->Randomization Period1 Period 1: Administer Test or Reference Drug Randomization->Period1 Washout Washout Period Period1->Washout Blood_Sampling Serial Blood Sampling Period1->Blood_Sampling Period2 Period 2: Administer Crossover Drug Washout->Period2 Period2->Blood_Sampling Plasma_Separation Plasma Separation and Storage Blood_Sampling->Plasma_Separation Sample_Analysis Bioanalysis using LC-MS/MS (with this compound IS) Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Sample_Analysis->PK_Analysis Stats_Analysis Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stats_Analysis Conclusion Conclusion on Bioequivalence Stats_Analysis->Conclusion

Caption: Workflow of a typical bioequivalence study.

Sample_Analysis_Workflow cluster_2 LC-MS/MS Sample Analysis Workflow Plasma_Sample Plasma Sample (200 µL) Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Extraction Solid-Phase Extraction (SPE) Add_IS->Extraction LC_Injection Inject into LC-MS/MS Extraction->LC_Injection Chromatography Chromatographic Separation (C18 Column) LC_Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Mass_Analysis Tandem Mass Spectrometry (MRM Detection) Ionization->Mass_Analysis Quantification Quantification based on Peak Area Ratios Mass_Analysis->Quantification

Caption: Workflow for LC-MS/MS sample analysis.

References

Application Notes and Protocols for Utilizing Tadalafil-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, tadalafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism of action is the basis for its clinical use in treating erectile dysfunction and pulmonary arterial hypertension.[1][2]

In bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (IS) is crucial for accurate and precise quantification of the analyte. Tadalafil-d3, a deuterated analog of tadalafil, is the ideal internal standard for this purpose as it co-elutes with tadalafil and compensates for variations in sample preparation and instrument response.[3][4][5] This document provides detailed application notes and protocols for determining and applying the optimal concentration of this compound as an internal standard in the quantification of tadalafil in biological matrices.

Determining the Optimal Concentration of this compound

The "optimal" concentration of an internal standard is determined during method development and validation. The goal is to use a concentration that provides a stable and reproducible signal that is well within the linear range of the detector and does not cause ion suppression or enhancement of the analyte signal. The ideal internal standard response should be of a similar magnitude to the analyte response at a specific point on the calibration curve, often around the mid-point.

Based on a review of validated bioanalytical methods, a working concentration of this compound is typically prepared and a small, fixed volume is added to all samples, including calibration standards, quality control samples, and unknown study samples.

Data Presentation: this compound Concentrations in Validated Methods

The following table summarizes the concentrations of this compound used as an internal standard in various validated LC-MS/MS methods for the quantification of tadalafil in human plasma. These examples provide a practical range for establishing an optimal concentration in a new assay.

This compound Working Solution ConcentrationVolume of IS AddedVolume of PlasmaFinal Concentration of IS in SampleTadalafil Calibration Curve RangeReference
1000 ng/mL25 µL200 µL111.1 ng/mL (in plasma before extraction)0.50–500 ng/mL[4][6]
100 µg/L (100 ng/mL)50 µL50 µL50 ng/mL (in plasma portion)Not explicitly stated[7]
Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated2–500 ng/mL[2]
Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated5–1,000 ng/mL[8]
Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated0.50–1000.00 ng/mL[5]

Note: The final concentration in the injected sample will be lower depending on the subsequent extraction and reconstitution steps. The key is consistency across all samples.

Experimental Protocols

Preparation of this compound Stock and Working Solutions
  • Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 1.0 mg of this compound reference standard.

    • Dissolve in 10.0 mL of methanol to obtain a stock solution of 100 µg/mL.[6]

    • Store the stock solution at 2–8 °C.[6]

  • Working Solution (e.g., 1000 ng/mL):

    • Perform a serial dilution of the stock solution with methanol to achieve the desired working concentration. For example, to prepare a 1000 ng/mL working solution, dilute 100 µL of the 100 µg/mL stock solution to 10.0 mL with methanol.[6]

    • The working solution should be stored under the same conditions as the stock solution.

Sample Preparation (Solid-Phase Extraction Example)

This protocol is based on a validated method for the extraction of tadalafil from human plasma.[3][4]

  • To 200 µL of a plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound working solution (e.g., 1000 ng/mL).[4]

  • Vortex the sample for 10 seconds.[4]

  • Add 500 µL of Milli-Q water and vortex again to mix.[4]

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata-X-C 33 µ) with 1.0 mL of methanol followed by 1.0 mL of water.[4]

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 x 1.0 mL of water.[4]

  • Dry the cartridge for 2.0 minutes using nitrogen gas.[4]

  • Elute tadalafil and this compound from the cartridge with 500 µL of the mobile phase solution into a clean collection tube.[4]

  • Inject an aliquot (e.g., 10 µL) of the eluate into the LC-MS/MS system.[4]

LC-MS/MS Instrumental Parameters

The following table provides an example of typical LC-MS/MS parameters for the analysis of tadalafil and this compound.

ParameterConditionReference
Liquid Chromatography
ColumnSynergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm)[3][4]
Mobile PhaseMethanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v)[3][4]
Flow Rate0.9 mL/min[3][4]
Injection Volume10 µL[4]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[3][4]
Acquisition ModeMultiple Reaction Monitoring (MRM)[3][4]
MRM Transition (Tadalafil)m/z 390.3 → 268.2[3][4][6]
MRM Transition (this compound)m/z 393.1 → 271.2[3][4][6]

Mandatory Visualizations

Tadalafil Mechanism of Action: PDE5 Inhibition

Tadalafil_Pathway cluster_0 Physiological Process cluster_1 Tadalafil's Role Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Converts GTP GTP GTP->Guanylate Cyclase Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 Hydrolyzed by Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation Inactive Metabolite Inactive Metabolite PDE5->Inactive Metabolite Tadalafil Tadalafil Tadalafil->PDE5 Inhibits

Caption: Mechanism of action of Tadalafil via PDE5 inhibition.

Experimental Workflow for Tadalafil Quantification

Tadalafil_Workflow Plasma Sample Plasma Sample Spike with this compound IS Spike with this compound IS Plasma Sample->Spike with this compound IS Sample Preparation Sample Preparation (e.g., SPE) Spike with this compound IS->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: General workflow for the quantification of Tadalafil using an internal standard.

Conclusion

The optimal concentration of this compound as an internal standard for the quantification of tadalafil is best determined through a robust method development and validation process. The provided protocols and data from validated methods serve as a strong starting point for researchers. A concentration of the internal standard that provides a consistent and reliable signal, typically in the mid-range of the analyte's calibration curve, is desirable. The use of this compound is essential for mitigating variability and ensuring the accuracy and precision of bioanalytical data for tadalafil.

References

mass spectrometry precursor and product ion transitions for Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The development of robust and sensitive bioanalytical methods is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Tadalafil-d3, is essential for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it compensates for variability in sample preparation and matrix effects. This application note provides detailed mass spectrometry parameters and a comprehensive experimental protocol for the quantitative analysis of Tadalafil using this compound as an internal standard in human plasma.

Mass Spectrometry Precursor and Product Ion Transitions

The quantification of Tadalafil and its deuterated internal standard, this compound, is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[1][2][3] The protonated molecular ions [M+H]⁺ for Tadalafil and this compound are observed at m/z 390.3 and m/z 393.1, respectively.[1] Upon collision-induced dissociation, these precursor ions fragment to produce stable and intense product ions. The most abundant product ion for Tadalafil is observed at m/z 268.2, corresponding to the loss of the benzodioxole moiety.[1] Similarly, the product ion for this compound is found at m/z 271.2.[1]

The optimized precursor and product ion transitions for Tadalafil and this compound are summarized in the table below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tadalafil390.3268.2
This compound (IS)393.1271.2

Experimental Protocol

This protocol describes a validated method for the quantification of Tadalafil in human plasma using this compound as an internal standard.[1][2][3]

Materials and Reagents
  • Tadalafil reference standard (99.59%)

  • This compound internal standard (99.99%)

  • HPLC grade methanol

  • Ammonium formate

  • Formic acid

  • Milli-Q water

  • Human plasma (with K2EDTA as anticoagulant)

  • Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X-C 33 µ)

Equipment
  • Liquid chromatograph (LC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., Synergi™ Hydro-RP C18, 100 mm × 4.6 mm, 4 µm)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 200 µL of plasma sample, add 25 µL of this compound working solution (internal standard) and vortex for 10 seconds.

  • Add 500 µL of Milli-Q water and vortex to mix.

  • Condition the SPE cartridges with 1.0 mL of methanol followed by 1.0 mL of water.

  • Load the sample mixture onto the conditioned SPE cartridges.

  • Wash the cartridges twice with 1.0 mL of water.

  • Dry the cartridges for 2 minutes using nitrogen gas.

  • Elute the analytes with mobile phase.

Liquid Chromatography (LC) Conditions
  • Column: Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm)

  • Mobile Phase: Methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v)[1]

  • Flow Rate: 0.9 mL/min[1]

  • Column Oven Temperature: 40 °C

  • Autosampler Temperature: 5 °C

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Tadalafil: m/z 390.3 → 268.2

    • This compound: m/z 393.1 → 271.2

Quantitative Performance Data

The described method has been validated and demonstrates excellent performance for the quantification of Tadalafil in human plasma.

ParameterResult
Linearity Range0.50–500 ng/mL
Correlation Coefficient (r²)≥ 0.9994
Intra-batch Precision (% CV)≤ 3.7%
Inter-batch Precision (% CV)≤ 3.2%
Accuracy97.8% to 104.1%
Recovery98.95% to 100.61%

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Tadalafil using this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_water Add Water (500 µL) vortex1->add_water vortex2 Vortex add_water->vortex2 spe Solid-Phase Extraction (SPE) vortex2->spe elute Elution spe->elute lc_separation LC Separation elute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Bioanalytical workflow for Tadalafil quantification.

Logical Relationship of Mass Spectrometry Analysis

The diagram below outlines the logical steps within the triple quadrupole mass spectrometer during the MRM analysis of this compound.

G cluster_ms Triple Quadrupole Mass Spectrometer q1 Q1: Precursor Ion Selection (m/z 393.1) q2 Q2: Collision Cell (Fragmentation) q1->q2 Precursor Ion q3 Q3: Product Ion Selection (m/z 271.2) q2->q3 Fragment Ions detector Detector q3->detector Product Ion ion_source Ion Source (ESI+) ion_source->q1

Caption: MRM process for this compound analysis.

References

Application of Tadalafil-d3 in Clinical Toxicology Screening

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil, a potent and long-acting phosphodiesterase type 5 (PDE5) inhibitor, is widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2][3] Its prevalence necessitates robust and reliable analytical methods for its detection and quantification in biological matrices for clinical toxicology, pharmacokinetic studies, and bioequivalence assessments.[4][5] Tadalafil-d3, a deuterated analog of Tadalafil, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use corrects for variations in sample preparation and instrument response, ensuring the accuracy and precision of the results.[4][5][6]

This document provides detailed application notes and protocols for the use of this compound in the clinical toxicology screening of Tadalafil.

Principle and Application

In clinical toxicology, accurate quantification of drugs is crucial for assessing patient exposure, managing overdoses, and in forensic investigations. Stable isotope-labeled internal standards, such as this compound, are the gold standard for LC-MS/MS-based quantification. This compound is chemically identical to Tadalafil but has a higher molecular weight due to the presence of three deuterium atoms.[4][5] This mass difference allows the mass spectrometer to distinguish between the analyte (Tadalafil) and the internal standard (this compound), while their similar physicochemical properties ensure they behave almost identically during sample extraction, chromatography, and ionization.

Key Applications:

  • Pharmacokinetic and Bioequivalence Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Tadalafil in clinical trials.[1][4][5]

  • Therapeutic Drug Monitoring (TDM): Optimizing dosage regimens for patients.

  • Forensic Toxicology: Quantifying Tadalafil in post-mortem samples to investigate potential involvement in cause of death.[7][8]

  • Doping Control: Detecting the illicit use of Tadalafil in athletes.

  • Screening for Adulterants: Identifying and quantifying Tadalafil in counterfeit or adulterated sexual enhancement products.[9]

Data Presentation

The following tables summarize quantitative data from a validated LC-MS/MS method for the determination of Tadalafil in human plasma using this compound as an internal standard.[4][5]

Table 1: LC-MS/MS Method Parameters

ParameterValue
Analytical MethodLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Internal StandardThis compound
Biological MatrixHuman Plasma
Sample Volume200 µL
Extraction MethodSolid-Phase Extraction (SPE)
Chromatographic ColumnSynergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm)
Mobile PhaseMethanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v)
Flow Rate0.9 mL/min
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Tadalafil)m/z 390.3 → 268.2
MRM Transition (this compound)m/z 393.1 → 271.2

Table 2: Method Validation Parameters

ParameterResult
Linearity Range0.50–500 ng/mL (r² ≥ 0.9994)
Lower Limit of Quantification (LLOQ)0.50 ng/mL
Intra-batch Precision (% CV)1.0% to 3.7%
Inter-batch Precision (% CV)0.9% to 3.2%
Intra-batch Accuracy97.9%–102.0%
Inter-batch Accuracy97.8%–104.1%
Mean Extraction Recovery (Tadalafil)98.95%–100.61%
Mean Extraction Recovery (this compound)100.12%

Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions:

    • Prepare a stock solution of Tadalafil at a concentration of 500 µg/mL in methanol.

    • Prepare a stock solution of this compound at a concentration of 100 µg/mL in methanol.

    • Store stock solutions at 2–8 °C.[4]

  • Working Solutions:

    • Prepare working solutions of Tadalafil by diluting the stock solution with methanol to achieve the desired concentrations for calibration standards and quality control samples.

  • Calibration Standards (CSs):

    • Prepare calibration standards by spiking blank human plasma with the appropriate Tadalafil working solutions to yield final concentrations in the range of 0.50–500 ng/mL.[4]

  • Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range (e.g., 1.50, 200, and 400 ng/mL) in blank human plasma.[4]

  • Storage:

    • Store all plasma samples (CSs and QCs) at -70 °C until analysis.[4]

Protocol 2: Sample Extraction (Solid-Phase Extraction)
  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To a 200 µL aliquot of plasma, add 25 µL of the this compound internal standard working solution.

    • Vortex for 10 seconds.

    • Add 500 µL of Milli-Q water and vortex again.[10]

  • SPE Cartridge Conditioning:

    • Condition a Phenomenex Strata-X-C 33 µm extraction cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[10]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 x 1.0 mL of water.

    • Dry the cartridge for 2.0 minutes under a stream of nitrogen.[10]

  • Elution:

    • Elute Tadalafil and this compound from the cartridge with 500 µL of the mobile phase into a clean collection tube.[10]

  • Injection:

    • Inject an appropriate volume (e.g., 10 µL) of the eluate into the LC-MS/MS system.[10]

Visualizations

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma_sample 200 µL Plasma Sample add_is Add 25 µL this compound (IS) plasma_sample->add_is vortex1 Vortex add_is->vortex1 add_water Add 500 µL Water vortex1->add_water vortex2 Vortex add_water->vortex2 load Load Sample vortex2->load condition Condition SPE Cartridge (Methanol & Water) condition->load wash Wash Cartridge (2 x 1.0 mL Water) load->wash dry Dry Cartridge (Nitrogen Stream) wash->dry elute Elute with Mobile Phase dry->elute lc_msms LC-MS/MS Analysis elute->lc_msms data_processing Data Processing & Quantification lc_msms->data_processing

Caption: Experimental workflow for Tadalafil analysis.

cluster_pathway Tadalafil Mechanism of Action NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 hydrolyzed by Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation GMP 5'-GMP PDE5->GMP Tadalafil Tadalafil Tadalafil->PDE5 inhibits

Caption: Tadalafil's inhibitory effect on the PDE5 pathway.

References

Troubleshooting & Optimization

Technical Support Center: Tadalafil-d3 HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak splitting during the HPLC analysis of Tadalafil-d3.

Troubleshooting Guide: this compound Peak Splitting

Peak splitting in HPLC for a single analyte like this compound can manifest as a "twin" peak or a shoulder on the main peak, leading to inaccurate quantification.[1] This guide provides a systematic approach to diagnosing and resolving this issue.

Is it a single peak splitting or are all peaks affected?

  • All Peaks Splitting: This typically points to a system-wide issue.

    • Blocked Frit: A blockage in the column inlet frit can disrupt the sample flow path.[1] Solution: Replace the frit or the column.[1]

    • Column Void: A void space in the packing material at the head of the column can cause the sample to travel through different paths.[1][2] Solution: Repack or replace the column.[2]

    • Improper Connections: Dead volume can be introduced by loose fittings or improper tubing connections between the injector and the detector.[3] Solution: Check all connections and ensure proper ferrule depth.[3]

  • Only this compound Peak is Splitting: This suggests an issue specific to the analyte or its interaction with the method parameters.

    dot graph "Troubleshooting_Tadalafil_d3_Peak_Splitting" { graph [rankdir="TB", splines=ortho, nodesep=0.6, pad="0.5,0.5", size="7.6,!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

    // Nodes start [label="Peak Splitting Observed\nfor this compound", fillcolor="#FBBC05", fontcolor="#202124"]; q_all_peaks [label="Are all peaks in the chromatogram splitting?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; system_issue [label="System-Wide Issue", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyte_issue [label="Analyte-Specific Issue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_frit [label="Check Column Frit\nfor Blockage", fillcolor="#F1F3F4", fontcolor="#202124"]; check_void [label="Inspect Column for\nVoids/Channels", fillcolor="#F1F3F4", fontcolor="#202124"]; check_connections [label="Verify System\nConnections", fillcolor="#F1F3F4", fontcolor="#202124"]; troubleshoot_method [label="Troubleshoot Method\nParameters", fillcolor="#F1F3F4", fontcolor="#202124"]; replace_frit [label="Replace Frit/Column", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; replace_column [label="Replace Column", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; tighten_fittings [label="Tighten/Adjust Fittings", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Resolution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

    // Edges start -> q_all_peaks; q_all_peaks -> system_issue [label=" Yes"]; q_all_peaks -> analyte_issue [label=" No "]; system_issue -> check_frit; system_issue -> check_void; system_issue -> check_connections; check_frit -> replace_frit; check_void -> replace_column; check_connections -> tighten_fittings; replace_frit -> end; replace_column -> end; tighten_fittings -> end; analyte_issue -> troubleshoot_method; troubleshoot_method -> end; }

    Caption: Initial diagnosis of this compound peak splitting.

Analyte-Specific Troubleshooting Workflow

If only the this compound peak is splitting, follow this workflow to identify the root cause.

dot graph "Analyte_Specific_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.5, pad="0.5,0.5", size="7.6,!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Analyte-Specific\nPeak Splitting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_solvent [label="Is sample solvent stronger\nthan mobile phase?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_yes [label="Yes", shape=plaintext, fontcolor="#202124"]; solvent_no [label="No", shape=plaintext, fontcolor="#202124"]; dissolve_in_mp [label="Dissolve sample in\nmobile phase", fillcolor="#FBBC05", fontcolor="#202124"]; q_ph [label="Is mobile phase pH near\nTadalafil's pKa?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ph_yes [label="Yes", shape=plaintext, fontcolor="#202124"]; ph_no [label="No", shape=plaintext, fontcolor="#202124"]; adjust_ph [label="Adjust mobile phase pH\n(≥ 2 units from pKa)", fillcolor="#FBBC05", fontcolor="#202124"]; q_overload [label="Is there column\noverload?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; overload_yes [label="Yes", shape=plaintext, fontcolor="#202124"]; overload_no [label="No", shape=plaintext, fontcolor="#202124"]; reduce_conc [label="Reduce sample\nconcentration/injection volume", fillcolor="#FBBC05", fontcolor="#202124"]; q_degradation [label="Could the analyte be\ndegrading on the column?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; degradation_yes [label="Yes", shape=plaintext, fontcolor="#202124"]; investigate_stability [label="Investigate sample stability\nin mobile phase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Peak Splitting\nResolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q_solvent; q_solvent -> dissolve_in_mp [label="Yes"]; q_solvent -> q_ph [label="No"]; dissolve_in_mp -> end; q_ph -> adjust_ph [label="Yes"]; q_ph -> q_overload [label="No"]; adjust_ph -> end; q_overload -> reduce_conc [label="Yes"]; q_overload -> q_degradation [label="No"]; reduce_conc -> end; q_degradation -> investigate_stability [label="Yes"]; investigate_stability -> end; }

Caption: Troubleshooting workflow for analyte-specific peak splitting.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak splitting?

Peak splitting for a single compound like this compound can be caused by several factors:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion, especially for early eluting peaks.[4][5] It is recommended to dissolve the sample in the mobile phase itself.[4][6]

  • Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, a mixture of ionized and unionized species may exist, leading to peak splitting or tailing.[7][8] For best results, the mobile phase pH should be at least 2 units away from the pKa of the analyte.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[9] Try reducing the injection volume or diluting the sample.[2]

  • Column Contamination or Degradation: Contamination at the head of the column or degradation of the stationary phase can create alternative interaction sites for the analyte.[1][10][11]

  • Co-elution: It's possible that what appears to be a split peak is actually two closely eluting compounds.[1] To verify, try a smaller injection volume; if two distinct peaks appear, this is likely the cause.[1]

  • On-column Degradation: The analyte may be degrading upon interaction with the stationary or mobile phase.[12]

Q2: Can the deuterium label in this compound cause peak splitting?

It is highly unlikely that the deuterium labeling itself is the direct cause of peak splitting. This compound is used as an internal standard and is chemically very similar to Tadalafil.[13][14] The chromatographic behavior should be nearly identical, with only a very slight difference in retention time possible under certain conditions, but this would not manifest as peak splitting of a single standard. The root cause is more likely one of the common chromatographic issues mentioned above.

Q3: My this compound peak has a shoulder. Is this the same as peak splitting?

A shoulder on a peak is a form of peak distortion and is often caused by the same issues that lead to distinct split peaks, such as column contamination, a void in the column packing, or co-elution of an impurity.[1][15] The troubleshooting steps are the same as for split peaks.

Q4: How can I prevent peak splitting in my this compound analysis?

  • Proper Sample Preparation: Always dissolve your sample in the mobile phase or a weaker solvent.[4] Ensure complete dissolution.[4]

  • Mobile Phase Management: Use a buffer to maintain a stable pH, ideally at least 2 units away from the analyte's pKa.[6][7]

  • Column Care: Use a guard column to protect the analytical column from contaminants.[15] Regularly flush the column to remove strongly retained compounds.[4]

  • Method Optimization: Ensure your method has adequate resolution between this compound and any potential impurities or other components in the sample matrix.

Experimental Protocols

This section provides a sample HPLC method for the analysis of Tadalafil. This method can be used as a starting point for troubleshooting and optimization for this compound.

Sample Preparation

  • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to achieve a desired concentration (e.g., 50 µg/mL).[16]

  • Sample from Dosage Form: Grind tablets to a fine powder.[16] Transfer an accurately weighed portion equivalent to a specific amount of Tadalafil to a volumetric flask.[16] Add the mobile phase, sonicate for 15 minutes to dissolve, and then dilute to the mark with the mobile phase.[16] Filter the solution through a 0.45 µm filter before injection.[16]

HPLC Method Parameters

ParameterRecommended Conditions
Column C18 column (e.g., Inertsil C18, 150 x 4.6 mm, 5 µm)[16]
Mobile Phase Phosphate buffer (10 mM, pH 3.2) and Acetonitrile (50:50 v/v)[16]
Flow Rate 1.0 mL/min[16]
Detection UV at 295 nm[16]
Temperature Ambient[16]
Injection Volume 10-20 µL
Retention Time Approximately 4.01 min for Tadalafil[16]

Note: The retention time for this compound may be slightly different.

Data Summary

The following table summarizes typical HPLC parameters for Tadalafil analysis found in the literature, which can be adapted for this compound.

ReferenceColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)
--INVALID-LINK--[17]Symmetry C18Acetonitrile: Buffer (50:50 v/v)1.02842.98
--INVALID-LINK--[16]Inertsil C18 (150x4.6 mm; 5 µm)Phosphate buffer (10 mM, pH 3.2): Acetonitrile (50:50 v/v)1.02954.01
--INVALID-LINK--[18]Cromasil C18 (250mm x 4.6 ID, 5 µm)Methanol: Water (15:85 v/v), pH 2.50.82843.7
--INVALID-LINK--[19]C18 (250 x 4.6 mm, 5 µm)Not specifiedNot specified284Not specified

References

Technical Support Center: Optimizing Tadalafil-d3 Sensitivity with Advanced MS/MS Parameter Tuning

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing tandem mass spectrometry (MS/MS) parameters to enhance the sensitivity of Tadalafil-d3 detection in bioanalytical assays. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and established experimental protocols to empower researchers in achieving robust and reliable results.

Fine-Tuning MS/MS Parameters for Tadalafil and this compound

The key to maximizing the sensitivity of your assay lies in the precise optimization of MS/MS parameters. This process involves systematically adjusting voltages to control the fragmentation of the precursor ion into a stable and intense product ion. The most critical parameters to consider are the Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP).

While optimal values can be instrument-dependent, the following table summarizes commonly reported Multiple Reaction Monitoring (MRM) transitions and a starting point for optimization based on published literature.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (V)Collision Cell Exit Potential (CXP) (V)Reference
Tadalafil390.3268.2801620[1]
This compound393.1271.2To be optimizedTo be optimizedTo be optimized[2]

It is crucial to empirically optimize these parameters on your specific instrument for this compound to achieve the highest sensitivity.

Experimental Protocol: A Step-by-Step Guide to this compound Analysis

This section outlines a typical workflow for the analysis of this compound, from sample preparation to LC-MS/MS analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Tadalafil and this compound from plasma samples.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Internal Standard (IS) working solution (this compound in a suitable solvent)

  • Procedure:

    • To 100 µL of plasma sample, add a known amount of this compound internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: A gradient elution is typically employed to ensure good peak shape and separation from matrix components. The gradient can be optimized based on the specific column and instrument.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions:

    • Tadalafil: 390.3 → 268.2

    • This compound: 393.1 → 271.2[2]

  • Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer and systematically vary the DP, CE, and CXP to find the values that yield the highest and most stable signal for the 393.1 → 271.2 transition.

Visualizing the Workflow

The following diagrams illustrate the key processes in optimizing your this compound analysis.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add this compound IS Plasma->Add_IS Precipitate Protein Precipitation (ACN) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Transfer to Autosampler LC_Sep LC Separation (C18) Inject->LC_Sep ESI ESI+ Source LC_Sep->ESI MS_Analysis MS/MS Detection (MRM) ESI->MS_Analysis

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

cluster_optimization MS/MS Parameter Optimization Infuse Infuse this compound Standard Select_Precursor Select Precursor Ion (393.1 m/z) Infuse->Select_Precursor Scan_Product Scan for Product Ions Select_Precursor->Scan_Product Select_Product Select Stable/Intense Product Ion (271.2 m/z) Scan_Product->Select_Product Optimize_DP Optimize Declustering Potential (DP) Select_Product->Optimize_DP Optimize_CE Optimize Collision Energy (CE) Optimize_DP->Optimize_CE Optimize_CXP Optimize Collision Cell Exit Potential (CXP) Optimize_CE->Optimize_CXP Final_Method Finalized MRM Method Optimize_CXP->Final_Method

Caption: Systematic workflow for optimizing MS/MS parameters for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound and provides practical solutions.

Issue Potential Cause Troubleshooting Steps
Low or No this compound Signal 1. Incorrect MS/MS parameters: Suboptimal DP, CE, or CXP. 2. Poor ionization: Issues with the ESI source. 3. Sample preparation failure: Inefficient extraction or loss of analyte. 4. LC problem: Clogged column or tubing, incorrect mobile phase composition.1. Re-optimize DP, CE, and CXP by infusing a fresh this compound standard. 2. Clean the ESI probe and orifice. Check spray stability. 3. Review the sample preparation protocol. Prepare fresh extraction solvents. 4. Check LC pressure. Flush the column. Prepare fresh mobile phases.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix effects: Co-eluting endogenous compounds from the sample matrix. 3. Dirty ion source. 1. Prepare fresh mobile phases with high-purity solvents and additives. Flush the LC system. 2. Improve chromatographic separation to better resolve this compound from matrix interferences. Consider a more rigorous sample cleanup method (e.g., Solid Phase Extraction). 3. Perform routine source cleaning as per the manufacturer's guidelines.
Inconsistent Internal Standard (this compound) Area 1. Inaccurate pipetting of IS. 2. Variability in sample preparation. 3. Ion suppression or enhancement. 4. IS degradation. 1. Calibrate pipettes regularly. Ensure consistent pipetting technique. 2. Standardize all steps of the sample preparation process. 3. Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked samples. Adjust chromatography if necessary. 4. Check the stability of the IS working solution. Store it properly and prepare fresh solutions regularly.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible sample solvent. 3. Secondary interactions with the stationary phase. 1. Replace the column with a new one. 2. Ensure the reconstitution solvent is similar in composition and strength to the initial mobile phase. 3. Adjust the mobile phase pH or organic content to minimize secondary interactions.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: The protonated precursor ion for this compound is [M+H]+ at an m/z of 393.1. The most common and stable product ion corresponds to the loss of the methyl-d3-piperazinedione moiety, resulting in a fragment at m/z 271.2.[2]

Q2: How does the optimization of MS/MS parameters for this compound differ from that of Tadalafil?

A2: The optimization process is identical. However, the optimal voltages (DP, CE, CXP) may differ slightly due to the mass difference from the deuterium labeling. It is essential to optimize these parameters independently for this compound to ensure maximum sensitivity for the internal standard.

Q3: What should I do if I observe significant matrix effects?

A3: If you suspect matrix effects are impacting your results (ion suppression or enhancement), consider the following:

  • Improve chromatographic separation: Modify your LC gradient to better separate this compound from co-eluting matrix components.

  • Enhance sample cleanup: Switch from protein precipitation to a more selective method like Solid Phase Extraction (SPE).

  • Dilute the sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components.

Q4: How often should I clean the ion source?

A4: The frequency of ion source cleaning depends on the cleanliness of your samples and the number of injections. For bioanalytical work with plasma samples, it is good practice to perform a quick cleaning of the orifice and probe weekly and a more thorough cleaning monthly. Monitor system performance (sensitivity and background) to determine an appropriate cleaning schedule for your specific application.

Q5: My this compound signal is stable, but my Tadalafil signal is low. What could be the issue?

A5: This could indicate a problem specific to the analyte, such as:

  • Degradation of Tadalafil: Assess the stability of Tadalafil in your sample matrix and during the sample preparation process.

  • Suboptimal MS/MS parameters for Tadalafil: Re-infuse a Tadalafil standard to confirm that its DP, CE, and CXP are optimized.

  • Differential matrix effects: It is possible that an endogenous compound is co-eluting with and suppressing the ionization of Tadalafil but not this compound. In this case, chromatographic optimization is necessary.

References

reducing matrix effects in Tadalafil bioanalysis with Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Tadalafil, with a specific focus on mitigating matrix effects using Tadalafil-d3 as an internal standard.

Frequently Asked Questions (FAQs)

1. Why is a stable isotope-labeled internal standard like this compound recommended for Tadalafil bioanalysis?

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] This is because they have nearly identical physicochemical properties to the analyte (Tadalafil).[3] As a result, they co-elute chromatographically and experience similar extraction recovery and matrix effects (ion suppression or enhancement).[1] By adding a known concentration of this compound to the plasma samples before sample preparation, any variability in the analytical process that affects Tadalafil will also affect this compound to the same extent. The ratio of the analyte response to the internal standard response is used for quantification, which effectively cancels out these variations and leads to more accurate and precise results.[1]

2. What are "matrix effects" in the context of Tadalafil bioanalysis in plasma?

Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) by co-eluting endogenous components of the biological matrix, such as plasma.[4] These interfering substances can affect the accuracy, precision, and sensitivity of the LC-MS/MS method.[5] The use of a SIL-IS like this compound is a highly effective strategy to compensate for these matrix effects.[1]

3. What are the typical precursor and product ion transitions for Tadalafil and this compound in MS/MS analysis?

For quantitative analysis using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode, the following transitions are commonly used:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Tadalafil390.3268.2
This compound393.1271.2
Data sourced from a validated LC-MS/MS method for Tadalafil in human plasma.[6][7]

4. What sample preparation techniques are commonly used for Tadalafil bioanalysis in plasma?

Common sample preparation techniques for Tadalafil in plasma include:

  • Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[8][9] The supernatant is then injected into the LC-MS/MS system.

  • Solid-Phase Extraction (SPE): This technique provides a cleaner sample extract compared to PPT and can improve sensitivity. A study utilized Phenomenex Strata-X-C cartridges for the extraction of Tadalafil and this compound from human plasma.[6][7]

  • Liquid-Liquid Extraction (LLE): While effective, LLE can be more time-consuming and require larger volumes of organic solvents.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Variability in Results Inconsistent sample preparation. Significant matrix effects that are not being adequately compensated for. Instability of the analyte or internal standard.Ensure precise and consistent pipetting during sample and internal standard addition. Verify that the this compound internal standard is co-eluting with Tadalafil. If not, chromatographic conditions may need optimization. Assess the stability of Tadalafil and this compound under the storage and analytical conditions used.[6][8]
Poor Peak Shape Inappropriate mobile phase composition or pH. Column degradation.Optimize the mobile phase, including the organic modifier (e.g., acetonitrile, methanol) and aqueous component (e.g., ammonium formate, formic acid) to achieve symmetrical peaks.[6][8] Ensure the mobile phase pH is suitable for the column being used. If the column has been used extensively, consider replacing it.
Low Signal Intensity / Sensitivity Suboptimal mass spectrometer source parameters. Inefficient extraction recovery. Significant ion suppression.Optimize ESI source parameters such as ion spray voltage, temperature, and gas flows for both Tadalafil and this compound.[9] Evaluate the extraction recovery of both the analyte and internal standard. If recovery is low, consider a different sample preparation method (e.g., SPE instead of PPT).[6] To investigate ion suppression, a post-column infusion experiment can be performed.[5]
Internal Standard Response is Inconsistent Degradation of the internal standard stock solution. Inaccurate addition of the internal standard to samples.Prepare fresh internal standard stock and working solutions. Ensure the internal standard is stored under appropriate conditions to prevent degradation.[6] Use a calibrated pipette for the addition of the internal standard and ensure it is added to all samples, calibrators, and quality controls.

Experimental Protocols

Detailed Methodology for Tadalafil Bioanalysis using this compound

This protocol is based on a validated LC-MS/MS method for the determination of Tadalafil in human plasma.[6][7]

1. Preparation of Standard and Quality Control (QC) Samples

  • Prepare stock solutions of Tadalafil and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare working solutions of Tadalafil by serial dilution of the stock solution.

  • Spike blank human plasma with the Tadalafil working solutions to create calibration standards at concentrations ranging from 0.50 to 500 ng/mL.

  • Prepare QC samples in blank plasma at low, medium, and high concentrations.

2. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of plasma sample (or calibrator/QC), add the this compound internal standard solution.

  • Condition a Phenomenex Strata-X-C 33 µm extraction cartridge with 1.0 mL of methanol followed by 1.0 mL of water.

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute Tadalafil and this compound with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.

3. UPLC-MS/MS Conditions

  • UPLC System: Waters Acquity UPLC or equivalent.

  • Column: Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm).[6][7]

  • Mobile Phase: Methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v).[6][7]

  • Flow Rate: 0.9 mL/min.[6][7]

  • Injection Volume: 5 µL.[8]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Tadalafil: m/z 390.3 → 268.2[6][7]

    • This compound: m/z 393.1 → 271.2[6][7]

Quantitative Data Summary

Table 1: Recovery and Matrix Effect of Tadalafil and this compound
AnalyteConcentration (ng/mL)Extraction Recovery (%)IS-Normalized Matrix Factor
TadalafilLow QC98.95 - 100.610.986 - 1.020
Medium QC98.95 - 100.610.986 - 1.020
High QC98.95 - 100.610.986 - 1.020
This compound-100.12-
Data from a study utilizing this compound as the internal standard.[7] The IS-normalized matrix factor is a measure of the matrix effect, with a value close to 1 indicating minimal effect.
Table 2: Precision and Accuracy of the Bioanalytical Method
Intra-batch (n=5) Inter-batch (n=5)
Precision (%CV) ≤ 3.7%≤ 3.2%
Accuracy (%) 97.9% - 102.0%97.8% - 104.1%
Data from a validated LC-MS/MS method for Tadalafil in human plasma using this compound.[7]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Elute Elution SPE->Elute Evap Evaporation & Reconstitution Elute->Evap LC_MS LC-MS/MS Analysis Evap->LC_MS Data Data Acquisition (MRM) LC_MS->Data Ratio Calculate Peak Area Ratio (Tadalafil / this compound) Data->Ratio Cal_Curve Quantify against Calibration Curve Ratio->Cal_Curve Result Final Concentration Cal_Curve->Result

Caption: Experimental workflow for Tadalafil bioanalysis.

Matrix_Effect_Mitigation cluster_with_is With this compound Internal Standard Analyte_Only Tadalafil Matrix_Effect_1 Matrix Effect (Ion Suppression) Analyte_Only->Matrix_Effect_1 Signal_1 Inaccurate Signal Matrix_Effect_1->Signal_1 Analyte_IS Tadalafil + this compound Matrix_Effect_2 Matrix Effect affects both (Ion Suppression) Analyte_IS->Matrix_Effect_2 Ratio Peak Area Ratio is Constant Matrix_Effect_2->Ratio Signal_2 Accurate Quantification Ratio->Signal_2

Caption: Mitigation of matrix effects using this compound.

References

resolving co-elution issues with Tadalafil-d3 and metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with Tadalafil-d3 and its metabolites during analytical experiments.

Troubleshooting Guide: Resolving Co-elution of this compound and Metabolites

Co-elution of the deuterated internal standard, this compound, with Tadalafil or its metabolites can lead to inaccurate quantification in pharmacokinetic and metabolic studies. The primary metabolite of Tadalafil is the more polar methylcatechol glucuronide. Due to the "chromatographic deuterium effect," this compound may have a slightly different retention time than unlabeled Tadalafil, potentially leading to co-elution with metabolites.

Problem: Poor resolution between this compound and a metabolite peak.

This is often observed as peak fronting, tailing, or shouldering, leading to inaccurate integration and quantification.

Troubleshooting Workflow

start Co-elution Observed check_method Verify Method Parameters (Column, Mobile Phase, Gradient) start->check_method optimize_gradient Optimize Gradient Elution check_method->optimize_gradient Parameters Correct adjust_mp Adjust Mobile Phase Composition optimize_gradient->adjust_mp Co-elution Persists solution Resolution Achieved optimize_gradient->solution Resolution Improved change_column Evaluate Alternative Column Chemistry adjust_mp->change_column Co-elution Persists adjust_mp->solution Resolution Improved change_column->solution Resolution Improved

Caption: Troubleshooting workflow for co-elution issues.

Step-by-Step Troubleshooting
  • Verify Existing Method Parameters:

    • Question: Are you using a C18 reversed-phase column?

    • Rationale: C18 columns are commonly used for Tadalafil analysis.[1][2][3][4] However, the high polarity of the glucuronide metabolite may require adjustments.

    • Question: Is your mobile phase composed of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formate) with a low percentage of formic acid (e.g., 0.1%)?

    • Rationale: This composition is standard for Tadalafil LC-MS/MS analysis, promoting good peak shape and ionization.[1][2][3][4]

  • Optimize the Gradient Elution Program:

    • Problem: An isocratic or steep gradient may not provide sufficient resolution between the less polar this compound and the more polar methylcatechol glucuronide.

    • Solution: Implement a shallow gradient. A slower increase in the organic solvent (acetonitrile) concentration can enhance the separation between compounds with different polarities.

    • Example Protocol:

      • Start with a lower percentage of acetonitrile (e.g., 10-20%) to retain the polar metabolites.

      • Slowly increase the acetonitrile concentration over a longer period (e.g., 10-15 minutes).

      • This allows the more polar glucuronide metabolite to elute earlier, well-separated from the later-eluting this compound.

  • Adjust Mobile Phase Composition:

    • Problem: The standard mobile phase may not be optimal for separating the deuterated internal standard from a polar metabolite.

    • Solution 1: Modify the Aqueous Buffer.

      • Increase the aqueous component at the start of the gradient: This will increase the retention of the polar glucuronide metabolite, enhancing its separation from the more hydrophobic this compound.

      • Adjust the pH: While low pH is generally favored for Tadalafil analysis, slight adjustments to the mobile phase pH can alter the ionization state of the analytes and influence their interaction with the stationary phase.

    • Solution 2: Alter the Organic Modifier.

      • While acetonitrile is common, methanol can sometimes offer different selectivity. Consider replacing a portion or all of the acetonitrile with methanol.

  • Evaluate Alternative Column Chemistries:

    • Problem: A standard C18 column may not provide the necessary selectivity.

    • Solution 1: Hydrophilic Interaction Liquid Chromatography (HILIC).

      • Rationale: HILIC columns are specifically designed to retain and separate polar compounds. This technique would significantly increase the retention of the methylcatechol glucuronide, leading to excellent separation from the less polar this compound.

      • Consideration: HILIC requires a high organic mobile phase, which is compatible with ESI-MS.

    • Solution 2: Phenyl-Hexyl or Biphenyl Columns.

      • Rationale: These columns offer different selectivity compared to C18 phases due to pi-pi interactions, which can be beneficial in separating structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak co-eluting with a metabolite peak?

A1: This is likely due to the "chromatographic deuterium effect." The three deuterium atoms in this compound can slightly alter its physicochemical properties compared to unlabeled Tadalafil, causing a small shift in its retention time. If this shift is significant enough, it can lead to co-elution with a closely eluting metabolite, such as the polar methylcatechol glucuronide.

Q2: What is the major metabolite of Tadalafil I should be concerned about for co-elution?

A2: The major circulating metabolite of Tadalafil is methylcatechol glucuronide.[5][6][7] This metabolite is significantly more polar than Tadalafil due to the addition of the glucuronide group. Tadalafil is metabolized primarily by the CYP3A4 enzyme to a catechol intermediate, which is then methylated and glucuronidated.[5][6]

Q3: Can I just change the mass transition (MRM) to differentiate between this compound and the metabolite?

A3: While mass spectrometry provides selectivity based on mass-to-charge ratios, co-elution can still be problematic due to ion suppression or enhancement effects. When two compounds enter the ion source at the same time, the ionization efficiency of one or both can be altered, leading to inaccurate quantification. Therefore, achieving chromatographic separation is always the preferred approach.

Q4: What are the typical mass transitions for Tadalafil and this compound?

A4: Based on published methods, typical MRM transitions are:

  • Tadalafil: m/z 390.4 → 268.3[1][2][3][4]

  • This compound: m/z 393.1 → 271.2

Q5: Where can I find a detailed experimental protocol to start with?

A5: The following is a robust starting method that can be optimized to resolve this compound from its polar metabolites.

Experimental Protocols

Optimized UPLC-MS/MS Method for Separation of Tadalafil, this compound, and Metabolites

This method is adapted from established protocols for Tadalafil analysis and optimized for the separation of the parent drug, its deuterated internal standard, and its primary polar metabolite.[1][2][3][4]

Signaling Pathway (Metabolism)

Tadalafil Tadalafil Catechol Catechol Metabolite Tadalafil->Catechol CYP3A4 Methylcatechol Methylcatechol Catechol->Methylcatechol Methylation Glucuronide Methylcatechol Glucuronide Methylcatechol->Glucuronide Glucuronidation

Caption: Tadalafil metabolic pathway.

Parameter Condition
Column Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient See Table 2
MS Detector Triple Quadrupole
Ionization Electrospray Ionization (ESI), Positive Mode
MRM Transitions See Table 3

Table 1: UPLC-MS/MS Conditions

Time (min) % Mobile Phase B
0.010
8.060
8.195
10.095
10.110
12.010

Table 2: Gradient Elution Program

Compound Precursor Ion (m/z) Product Ion (m/z)
Tadalafil390.4268.3
This compound393.1271.2
Methylcatechol Glucuronide582.2406.1 (Predicted)

Table 3: Multiple Reaction Monitoring (MRM) Transitions

(Note: The MRM for the metabolite is predicted and may require optimization.)

References

Technical Support Center: Tadalafil-d3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Tadalafil-d3. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio and achieve reliable quantification of this compound in mass spectrometry experiments.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound. Follow these guides to diagnose and resolve problems affecting your signal-to-noise ratio.

Issue 1: Low Signal Intensity for this compound

A weak signal for your internal standard can compromise the accuracy and precision of your assay.

Troubleshooting Workflow for Low Signal

start Low this compound Signal check_ms 1. Verify MS Parameters start->check_ms check_source 2. Optimize ESI Source check_ms->check_source Transitions Correct? check_lc 3. Review LC Conditions check_source->check_lc Source Tuned? check_sample 4. Evaluate Sample Preparation check_lc->check_sample Mobile Phase OK? solution Signal Improved check_sample->solution Recovery Acceptable?

Caption: A step-by-step logical guide for troubleshooting low signal intensity.

Possible Causes & Solutions:

  • Incorrect Mass Spectrometer Parameters:

    • Solution: Ensure you are using the optimal multiple reaction monitoring (MRM) transitions for this compound. The protonated precursor ion [M+H]⁺ is typically m/z 393.1, which fragments to a stable product ion of m/z 271.2.[1][2] Verify that parameters like collision energy and declustering potential are optimized for this transition.

  • Suboptimal Ion Source Conditions:

    • Solution: this compound ionizes efficiently in positive electrospray ionization (ESI) mode.[1][3] Systematically optimize ESI source parameters, including ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas).[4][5] A design of experiments (DoE) approach can be effective for comprehensive optimization.[6]

  • Poor Chromatographic Peak Shape:

    • Solution: A broad or tailing peak will result in a lower peak height and a worse S/N ratio. Ensure your mobile phase is appropriate. A common mobile phase is a mixture of methanol or acetonitrile and an aqueous buffer like 10 mM ammonium formate at a pH of 4.0.[1][2] Adding 0.1% formic acid can also improve ionization and peak shape.[4][7]

  • Inefficient Sample Extraction:

    • Solution: Low recovery during sample preparation will lead to a weak signal. Evaluate your extraction efficiency. For plasma samples, Solid-Phase Extraction (SPE) has been shown to provide excellent and consistent recovery for this compound (mean recovery of 100.12%).[1] See the detailed SPE protocol below.

Issue 2: High Background Noise

High background noise can obscure the analyte signal, leading to a poor S/N ratio and inaccurate integration.

Possible Causes & Solutions:

  • Matrix Effects:

    • Explanation: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, affecting the signal and baseline.[8] ESI is particularly susceptible to these effects.[8]

    • Solution: Improve the sample clean-up process. Solid-Phase Extraction (SPE) is highly effective at removing interfering matrix components.[1][2] Alternatively, protein precipitation (PPT) or liquid-liquid extraction (LLE) can be used.[3][4] Ensure complete chromatographic separation of this compound from the matrix components.

  • Contaminated LC-MS System:

    • Solution: A contaminated system can produce a high, noisy baseline.

      • Flush the LC system with a strong solvent wash.

      • Clean the ESI source components (e.g., spray shield, capillary tip).

      • Run solvent blanks to confirm the system is clean before analyzing samples.[9]

  • Mobile Phase Contamination:

    • Solution: Always use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily to prevent microbial growth and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MS/MS transitions and settings for this compound?

A1: The most commonly used and validated transition for this compound is the fragmentation of the protonated molecule [M+H]⁺.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
This compound393.1271.2Positive ESI[1][2]
Tadalafil390.3268.2Positive ESI[1][2]

It is crucial to optimize compound-dependent parameters like collision energy (CE), declustering potential (DP), and cell exit potential (CXP) by infusing a standard solution of this compound directly into the mass spectrometer.[1][4]

Q2: How can I minimize matrix effects when analyzing this compound in plasma?

A2: Minimizing matrix effects is critical for accurate bioanalysis.

Strategies to Reduce Matrix Effects

cluster_prep Sample Preparation start High Matrix Effects prep Improve Sample Prep start->prep chrom Optimize Chromatography start->chrom is Use Stable Isotope-Labeled Internal Standard (this compound) start->is spe Solid-Phase Extraction (SPE) prep->spe Most Effective lle Liquid-Liquid Extraction (LLE) prep->lle ppt Protein Precipitation (PPT) prep->ppt Simplest result Reduced Matrix Effects & Improved S/N chrom->result is->result spe->result lle->result ppt->result

Caption: Key strategies for mitigating analytical matrix effects.

  • Effective Sample Preparation: The choice of sample clean-up is the most important factor.

    • Solid-Phase Extraction (SPE): This is a highly recommended technique that provides excellent sample clean-up and high, reproducible recovery.[1][2]

    • Liquid-Liquid Extraction (LLE): An alternative method that can provide good recovery, though it may be more time-consuming.[3][4]

    • Protein Precipitation (PPT): A simpler but generally less clean method. Acetonitrile is an effective solvent for precipitating plasma proteins.[4]

  • Chromatographic Separation: Ensure that this compound is chromatographically resolved from any co-eluting matrix components that cause ion suppression. Adjusting the mobile phase gradient or using a different column chemistry can help.

  • Use of a Deuterated Internal Standard: Using this compound as the internal standard for Tadalafil analysis is the best practice, as it co-elutes and experiences similar matrix effects, thereby providing effective normalization and improving accuracy.[1]

Q3: What are the recommended LC conditions for this compound analysis?

A3: The following table summarizes a well-validated set of LC conditions.

ParameterRecommended ConditionReference
Column Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm)[1][2]
Mobile Phase Methanol and 10 mM Ammonium Formate (pH 4.0) (90:10, v/v)[1][2]
Flow Rate 0.9 mL/min[1][2]
Column Temp. 40 °C[2]
Injection Vol. 10 µL[2]

Q4: How should I prepare stock and working solutions for this compound?

A4: Proper preparation of standards is essential for accurate quantification.

  • Stock Solution: Prepare a stock solution of this compound at a concentration of 100 µg/mL by dissolving the required amount in methanol. Store at 2–8 °C.[1]

  • Working Solution: Prepare a working internal standard (IS) solution (e.g., 1000 ng/mL) by diluting the stock solution with methanol.[1] This working solution is then added to plasma samples before extraction.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is adapted from a validated method and is highly effective for cleaning plasma samples.[1]

  • Sample Preparation: To a 200 µL aliquot of plasma, add 25 µL of the this compound working solution and vortex for 10 seconds.

  • Dilution: Add 500 µL of Milli-Q water and vortex to mix.

  • Cartridge Conditioning: Condition a Strata-X-C 33 µ extraction cartridge by passing 1.0 mL of methanol, followed by 1.0 mL of water.

  • Sample Loading: Load the diluted plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with two aliquots of 1.0 mL water.

  • Drying: Dry the cartridge by applying nitrogen gas for 2.0 minutes.

  • Elution: Elute Tadalafil and this compound from the cartridge with 500 µL of the mobile phase into a collection vial.

  • Injection: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) from Human Plasma

This is a simpler, faster alternative to SPE.[4]

  • Sample Preparation: To a 20 µL aliquot of plasma, add 10 µL of the internal standard working solution.

  • Precipitation: Add 200 µL of cold acetonitrile.

  • Vortexing: Vortex mix the sample for 10 seconds.

  • Centrifugation: Centrifuge the sample at 13,000 x g for 5 minutes to pellet the precipitated proteins.

  • Injection: Transfer the supernatant to an autosampler vial and inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.

Protocol 3: ESI Source Parameter Optimization

This protocol describes a general workflow for optimizing key ESI source parameters.

ESI Source Optimization Workflow

start Begin Optimization infuse Infuse this compound Standard (e.g., 500 ng/mL) start->infuse param1 Optimize Capillary Voltage infuse->param1 param2 Optimize Nebulizer Gas param1->param2 param3 Optimize Drying Gas (Flow & Temperature) param2->param3 param4 Optimize Compound Parameters (CE, DP, etc.) param3->param4 finish Optimal S/N Achieved param4->finish

Caption: A sequential workflow for optimizing ESI source parameters.

  • Infusion: Set up a continuous infusion of a this compound standard solution (e.g., 500 ng/mL in mobile phase) directly into the mass spectrometer using a syringe pump.[1][2]

  • Parameter Adjustment: While monitoring the signal intensity of the m/z 393.1 → 271.2 transition, adjust one parameter at a time to find the value that yields the maximum signal intensity.

    • Capillary/Spray Voltage: Adjust in increments (e.g., ±500 V).

    • Gas Flows (Nebulizer, Heater): Adjust in small increments.

    • Source/Gas Temperature: Adjust in increments (e.g., ±25 °C).

  • Compound Parameters: Once source parameters are optimized, fine-tune compound-specific parameters like Collision Energy (CE) and Declustering Potential (DP) to maximize the product ion signal.

  • Verification: After optimization, confirm the improved sensitivity by injecting a low-concentration sample on the LC-MS/MS system.

References

Technical Support Center: Ensuring the Integrity of Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing isotopic exchange in deuterated standards, with a specific focus on Tadalafil-d3. Isotopic exchange, the unintended substitution of deuterium with hydrogen, can compromise the accuracy and reliability of quantitative analyses. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide: Isotopic Exchange in Deuterated Standards

Unexpected analytical results, such as a decrease in the deuterated standard's signal or the appearance of an unlabeled analyte peak originating from the standard, may indicate isotopic exchange. This guide provides a systematic approach to identifying and resolving these issues.

Problem: Suspected Isotopic Exchange of this compound

Potential Cause Recommended Action Verification Step
Inappropriate Solvent Immediately switch to aprotic or non-polar solvents for reconstitution and dilution. Recommended solvents for this compound include DMSO and Methanol.[1] Avoid protic solvents like water or ethanol for long-term storage. For LC-MS mobile phases, slightly acidic conditions (e.g., pH 4.0 with ammonium formate) have been shown to be effective in preventing exchange during analysis.[2]Re-analyze the standard prepared in the new solvent system. Monitor the isotopic purity over a time course to ensure stability.
Incorrect Storage Temperature For long-term storage of stock solutions (up to 6 months), use a freezer at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[3] Working solutions should be stored at 2-8°C.[2] Avoid repeated freeze-thaw cycles.Prepare fresh working standards from a properly stored stock solution and compare the analytical response to the suspect standard.
pH of the Solution Maintain a neutral or slightly acidic pH for solutions containing the deuterated standard. Basic conditions can catalyze the back-exchange of deuterium.[4]Measure the pH of the sample and analytical solutions. If necessary, adjust the pH and re-evaluate the stability of the standard.
Extended Exposure to Protic Solvents Minimize the time the deuterated standard is in contact with protic solvents, especially at elevated temperatures. Prepare samples immediately before analysis.Analyze samples at different time points after preparation to assess the rate of potential isotopic exchange.
Contamination of Solvents Use high-purity, anhydrous solvents for the preparation of stock and working solutions. Contamination with water can introduce a source of protons for exchange.Open new solvent bottles and prepare fresh solutions. Compare the performance with standards prepared from older solvents.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange is the process where a deuterium atom in a labeled compound, such as this compound, is replaced by a hydrogen atom from the surrounding environment (e.g., solvent). This is a concern because it alters the mass of the internal standard, leading to inaccurate quantification in sensitive analytical techniques like LC-MS/MS. The loss of deuterium can result in an underestimation of the analyte concentration.[5]

Q2: What are the ideal storage conditions for this compound stock solutions?

A2: For long-term stability, this compound stock solutions should be stored at -80°C, which can preserve their integrity for up to 6 months. For shorter periods, up to one month, storage at -20°C is suitable.[3]

Q3: What solvents are recommended for preparing this compound solutions?

A3: this compound is soluble in DMSO and methanol.[1] These are suitable solvents for preparing stock solutions. For analytical dilutions, especially in LC-MS applications, using a mobile phase-compatible solvent is crucial. A study has shown that a mobile phase of methanol and 10 mM ammonium formate at pH 4.0 provides good stability for this compound during analysis.[2]

Q4: Can the pH of my sample affect the stability of this compound?

A4: Yes, pH is a critical factor. Basic (alkaline) conditions can promote the exchange of deuterium atoms with protons. Therefore, it is recommended to maintain neutral or slightly acidic conditions for your samples and analytical solutions to minimize the risk of back-exchange.[4]

Q5: How can I verify the isotopic stability of my this compound standard?

A5: A stability study can be performed by analyzing the deuterated standard over time under your typical experimental conditions. This involves preparing the standard in the intended solvent and storing it at the planned temperature. Aliquots are then analyzed by LC-MS at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor for any decrease in the deuterated signal or increase in the signal of the unlabeled Tadalafil.

Experimental Protocol: Assessing Isotopic Stability of a Deuterated Standard

This protocol outlines a general procedure to evaluate the stability of a deuterated standard like this compound under specific experimental conditions.

Objective: To determine the rate of isotopic exchange of the deuterated standard in a given solvent and at a specific temperature.

Materials:

  • Deuterated standard (e.g., this compound)

  • High-purity solvents (e.g., methanol, acetonitrile, water, DMSO)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of the deuterated standard and dissolve it in a suitable aprotic solvent (e.g., DMSO, methanol) to prepare a concentrated stock solution. Store this solution under the recommended conditions (-80°C or -20°C).

  • Working Solution Preparation: Dilute the stock solution with the solvent system to be tested (e.g., your LC mobile phase, sample matrix simulant) to a final concentration typical for your analytical assay.

  • Time-Course Analysis:

    • Immediately after preparation (t=0), inject an aliquot of the working solution into the LC-MS system and acquire the data.

    • Store the working solution under the desired experimental conditions (e.g., room temperature, 4°C).

    • Inject aliquots of the working solution at predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours).

  • Data Analysis:

    • Monitor the peak area of the deuterated standard at each time point.

    • Simultaneously, monitor the mass channel of the corresponding unlabeled analyte to detect any increase in its signal resulting from back-exchange.

    • Calculate the percentage of deuterium loss over time if a significant increase in the unlabeled analyte is observed.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to troubleshoot suspected isotopic exchange in deuterated standards.

TroubleshootingWorkflow start Suspected Isotopic Exchange check_solvent Step 1: Verify Solvent (Aprotic/Non-Protic?) start->check_solvent check_storage Step 2: Check Storage Conditions (Temp./Duration) check_solvent->check_storage If solvent is appropriate action_solvent Action: Switch to recommended aprotic solvents (e.g., DMSO, Methanol). check_solvent->action_solvent If solvent is inappropriate check_ph Step 3: Evaluate Solution pH (Neutral/Acidic?) check_storage->check_ph If storage is correct action_storage Action: Adhere to recommended storage temperatures (-80°C/-20°C) and durations. check_storage->action_storage If storage is incorrect check_time Step 4: Assess Exposure Time (Minimize Contact?) check_ph->check_time If pH is optimal action_ph Action: Adjust pH to neutral or slightly acidic range. check_ph->action_ph If pH is basic resolution Isotopic Stability Achieved check_time->resolution If exposure is minimized action_time Action: Prepare samples immediately before analysis. check_time->action_time If exposure is prolonged action_solvent->check_storage action_storage->check_ph action_ph->check_time action_time->resolution

Caption: Troubleshooting workflow for isotopic exchange.

References

Technical Support Center: Tadalafil-d3 and Calibration Curve Non-Linearity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering non-linear calibration curves during the bioanalysis of Tadalafil using its deuterated internal standard, Tadalafil-d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for Tadalafil using this compound is showing non-linearity at higher concentrations. What are the common causes?

A1: Non-linearity in LC-MS/MS calibration curves is a common phenomenon and can stem from several factors.[1][2] The most frequent causes include:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer's detector can become overwhelmed, leading to a plateau in the signal response.[2][3][4] This means that an increase in concentration no longer produces a proportional increase in the measured signal.

  • Ion Source Saturation/Ion Suppression: The electrospray ionization (ESI) process itself can become saturated at high analyte concentrations.[5][6][7] This can lead to competition for ionization between the analyte (Tadalafil) and the internal standard (this compound), a phenomenon known as ion suppression.[5][8][9] Co-eluting matrix components from the biological sample can also contribute to ion suppression.[5][6]

  • Formation of Multimers: At high concentrations, molecules can sometimes aggregate to form dimers or other multimers, which may not be detected at the same mass-to-charge ratio as the primary ion, leading to a non-linear response.[1][2]

  • Internal Standard Issues: If the concentration of the internal standard is too low relative to the high-concentration calibration standards, it may not effectively compensate for variations in the analytical process.[10][11][12]

  • Inappropriate Regression Model: Forcing a linear regression model on an inherently non-linear system will result in a poor fit.[1][13][14]

Q2: How can I determine if detector saturation is the cause of my non-linearity?

A2: A simple way to investigate detector saturation is to monitor the absolute signal intensity (peak area or height) of both Tadalafil and this compound across your calibration range. If you observe the signal intensity of Tadalafil plateauing or even decreasing at the highest concentrations while the peak shape remains good, detector saturation is a likely culprit.[2][7] You can also try diluting a high-concentration sample; if the diluted sample falls back onto the linear portion of the curve when back-calculated, this further suggests saturation at the higher end.[3]

Q3: Can the concentration of my internal standard, this compound, affect the linearity of the curve?

A3: Yes, the concentration of the internal standard is crucial. A stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and experience similar ionization effects, thus compensating for matrix effects and other variations.[1][15] However, if the concentration of this compound is significantly lower than the upper limit of quantitation (ULOQ) of your Tadalafil calibration curve, its ability to compensate for non-linear effects at high analyte concentrations may be diminished.[10][11] Some studies have shown that increasing the internal standard concentration can improve linearity.[7][11]

Q4: Is it acceptable to use a non-linear regression model, like a quadratic fit, for my calibration curve?

A4: Yes, using a non-linear regression model, such as a quadratic fit, is an acceptable and often necessary approach when dealing with non-linear data in LC-MS/MS analysis.[1][2][13][14] Regulatory guidelines, such as those from the FDA and EMA, permit the use of non-linear models, provided they are justified and appropriately validated.[13][16] It's essential to use a weighting factor (e.g., 1/x or 1/x²) to ensure that the curve is not biased by the high-concentration points.[2][17]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting non-linearity in your Tadalafil calibration curve.

Issue Question to Ask Troubleshooting Steps Expected Outcome
Detector Saturation Is the absolute signal of Tadalafil plateauing at high concentrations?1. Dilute the upper-level calibration standards and high-concentration QC samples. 2. If possible, reduce the sensitivity of the mass spectrometer by adjusting parameters like collision energy or using a less abundant product ion for quantitation.[2]The diluted samples should fall within the linear range of the curve. Reducing sensitivity should extend the linear dynamic range.
Ion Suppression / Ion Source Saturation Do the absolute peak areas of both Tadalafil and this compound decrease at high concentrations?1. Optimize chromatographic separation to ensure Tadalafil and this compound elute in a region free of significant matrix interference.[9] 2. Evaluate and optimize sample preparation to remove more matrix components.[18] 3. Adjust the concentration of the this compound internal standard. Consider increasing it to be closer to the ULOQ concentration.[7][11]Improved peak shapes and a more linear response, especially at the higher end of the curve.
Inappropriate Calibration Range Is the non-linearity only observed at the highest one or two concentration points?1. Narrow the calibration range by removing the highest concentration standards.[10] 2. If a wider dynamic range is necessary, split the curve into two distinct linear ranges.[1]A linear calibration curve (r² > 0.99) is achieved within the revised range.
Incorrect Regression Model Does a linear regression model show a systematic deviation in the residual plot?1. Apply a quadratic regression model with an appropriate weighting factor (e.g., 1/x or 1/x²).[2][13][17] 2. Evaluate the goodness of fit by examining the correlation coefficient (r²) and the distribution of residuals.[14][19]The quadratic model provides a better fit to the data, with a higher r² and randomly distributed residuals.

Experimental Protocols

Protocol 1: Investigating Detector and Ion Source Saturation

Objective: To determine if the observed non-linearity is due to detector or ion source saturation.

Methodology:

  • Prepare Calibration Standards: Prepare a full set of calibration standards for Tadalafil, including the concentrations where non-linearity is observed. Also, prepare a constant concentration of the this compound internal standard.

  • LC-MS/MS Analysis: Analyze the calibration standards using your established LC-MS/MS method.

  • Data Review:

    • Plot the absolute peak area of Tadalafil versus its concentration.

    • Plot the absolute peak area of this compound versus the concentration of Tadalafil.

    • Plot the ratio of the Tadalafil peak area to the this compound peak area versus the concentration of Tadalafil.

  • Interpretation:

    • Detector Saturation: If the absolute peak area of Tadalafil plateaus at high concentrations while the this compound peak area remains relatively constant, detector saturation is likely.

    • Ion Source Saturation/Suppression: If the absolute peak areas of both Tadalafil and this compound decrease at high Tadalafil concentrations, this indicates ion suppression or saturation at the ion source.[7]

Protocol 2: Optimizing the Internal Standard Concentration

Objective: To evaluate the effect of the this compound concentration on calibration curve linearity.

Methodology:

  • Prepare Tadalafil Standards: Prepare a set of Tadalafil calibration standards covering the desired analytical range.

  • Prepare Multiple IS Concentrations: Prepare several working solutions of this compound at different concentrations (e.g., low, medium, and high relative to the Tadalafil concentration range). A good starting point for the high concentration is a level similar to the ULOQ of Tadalafil.[11]

  • Sample Preparation and Analysis: For each Tadalafil calibration standard, create separate samples by spiking with each of the different this compound concentrations. Analyze all samples using the same LC-MS/MS method.

  • Data Analysis:

    • Construct separate calibration curves for each internal standard concentration.

    • Compare the linearity (correlation coefficient, r²) and the residuals for each curve.

Visualizations

Troubleshooting_Workflow start Non-Linear Calibration Curve Observed check_saturation Investigate Saturation (Protocol 1) start->check_saturation is_detector_sat Detector Saturation? check_saturation->is_detector_sat is_ion_source_sat Ion Source Saturation? is_detector_sat->is_ion_source_sat No adjust_sensitivity Reduce MS Sensitivity or Dilute High Standards is_detector_sat->adjust_sensitivity Yes optimize_is Optimize IS Concentration (Protocol 2) is_ion_source_sat->optimize_is Yes check_regression Evaluate Regression Model is_ion_source_sat->check_regression No end Linear and Accurate Calibration Achieved adjust_sensitivity->end optimize_is->end is_linear_model Using Linear Model? check_regression->is_linear_model use_quadratic Apply Quadratic Regression with Weighting is_linear_model->use_quadratic Yes review_range Review Calibration Range is_linear_model->review_range No use_quadratic->end is_range_too_wide Range Too Wide? review_range->is_range_too_wide narrow_range Narrow the Range or Split the Curve is_range_too_wide->narrow_range Yes is_range_too_wide->end No narrow_range->end

Caption: Troubleshooting workflow for addressing non-linear calibration curves.

NonLinearity_Causes non_linearity Non-Linearity detector_sat Detector Saturation non_linearity->detector_sat ion_source_sat Ion Source Saturation non_linearity->ion_source_sat ion_suppression Ion Suppression non_linearity->ion_suppression is_issues Internal Standard Issues non_linearity->is_issues regression_model Inappropriate Regression Model non_linearity->regression_model

Caption: Common causes of calibration curve non-linearity in LC-MS/MS.

References

Validation & Comparative

A Comparative Guide to Tadalafil-d3 and Sildenafil-d8 as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of pharmaceuticals, particularly in complex biological matrices, the use of a reliable internal standard (IS) is paramount for achieving accurate and precise results. Stable isotope-labeled (SIL) internal standards are considered the gold standard in mass spectrometry-based bioanalysis due to their similar physicochemical properties to the analyte, which allows them to co-elute chromatographically and experience similar ionization and matrix effects. This guide provides a detailed comparison of two commonly used SIL internal standards, Tadalafil-d3 and Sildenafil-d8, for the quantification of their respective parent drugs, Tadalafil and Sildenafil.

Physicochemical Properties

An ideal internal standard should have a molecular weight different from the analyte to be distinguishable by a mass spectrometer, yet exhibit nearly identical chemical and physical behavior during sample preparation and analysis.

PropertyTadalafilThis compoundSildenafilSildenafil-d8
Chemical Formula C₂₂H₁₉N₃O₄C₂₂H₁₆D₃N₃O₄C₂₂H₃₀N₆O₄SC₂₂H₂₂D₈N₆O₄S
Molecular Weight 389.41 g/mol 392.43 g/mol 474.58 g/mol 482.63 g/mol
Structure
Performance as Internal Standards

The performance of this compound and Sildenafil-d8 as internal standards is evaluated based on their ability to mimic the behavior of the parent drug during bioanalytical method validation. Key performance characteristics include linearity, accuracy, precision, recovery, and matrix effect.

This compound for Tadalafil Analysis

This compound is the ideal internal standard for the quantification of Tadalafil. Its utility has been demonstrated in various studies for the analysis of Tadalafil in biological fluids like plasma.

Sildenafil-d8 for Sildenafil Analysis

Similarly, Sildenafil-d8 is the preferred internal standard for the analysis of Sildenafil. Its performance has been validated in numerous methods for determining Sildenafil concentrations in plasma and other biological samples.

Experimental Methodologies

The following sections outline typical experimental protocols for the analysis of Tadalafil and Sildenafil using their respective deuterated internal standards.

Sample Preparation: Protein Precipitation

A common and straightforward method for sample preparation in bioanalysis is protein precipitation.

  • To a 100 µL aliquot of the biological sample (e.g., plasma), add 20 µL of the internal standard working solution (this compound or Sildenafil-d8).

  • Vortex the sample for 30 seconds.

  • Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex vigorously for 2 minutes.

  • Centrifuge the mixture at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following tables summarize typical LC-MS/MS conditions for the analysis of Tadalafil and Sildenafil.

Table 1: Typical Liquid Chromatography Conditions

ParameterTadalafilSildenafil
Column C18 (e.g., 50 x 2.1 mm, 3.5 µm)C18 (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol
Flow Rate 0.3 - 0.5 mL/min0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL5 - 10 µL
Column Temperature 35 - 40°C35 - 40°C

Table 2: Typical Mass Spectrometry Conditions (Positive ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tadalafil 390.2268.1
This compound 393.2271.1
Sildenafil 475.2283.2
Sildenafil-d8 483.3283.2

Visualizing Molecular Pathways and Analytical Workflows

Mechanism of Action: PDE5 Inhibition

Both Tadalafil and Sildenafil are potent and selective inhibitors of phosphodiesterase type 5 (PDE5). The following diagram illustrates the signaling pathway affected by these drugs.

PDE5_Inhibition_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes GMP 5'-GMP (Inactive) PDE5->GMP Drugs Tadalafil / Sildenafil Drugs->PDE5 Inhibits

Mechanism of Action of PDE5 Inhibitors
Bioanalytical Workflow Using an Internal Standard

The diagram below outlines a typical workflow for a quantitative bioanalytical assay using an internal standard like this compound or Sildenafil-d8.

Bioanalytical_Workflow cluster_sample_handling Sample Handling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection 1. Biological Sample Collection (e.g., Plasma) Add_IS 2. Addition of Internal Standard SampleCollection->Add_IS ProteinPrecipitation 3. Protein Precipitation Add_IS->ProteinPrecipitation Centrifugation 4. Centrifugation ProteinPrecipitation->Centrifugation Evaporation 5. Supernatant Evaporation Centrifugation->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution LCMS_Analysis 7. LC-MS/MS Analysis Reconstitution->LCMS_Analysis PeakIntegration 8. Peak Integration LCMS_Analysis->PeakIntegration RatioCalculation 9. Analyte/IS Ratio Calculation PeakIntegration->RatioCalculation Quantification 10. Quantification using Calibration Curve RatioCalculation->Quantification

A Comparative Guide to Tadalafil Quantification Methodologies Across Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The following sections detail the experimental protocols and performance data from different validated studies, offering a resource for inter-laboratory comparison and methodology selection.

Quantitative Performance Data

The performance of an analytical method is paramount for accurate and reliable Tadalafil quantification. The following tables summarize the key validation parameters from different studies, employing techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and more sensitive mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Table 1: Performance Characteristics of LC-MS/MS and UPLC-MS/MS Methods for Tadalafil in Human Plasma

ParameterMethod 1: LC-MS/MSMethod 2: UPLC-MS/MSMethod 3: LC-MS/MS
Linearity Range 22.2 - 1111.3 ng/mL5 - 1000 ng/mLNot Specified
Lower Limit of Quantification (LLOQ) 22.2 ng/mL5 ng/mLNot Specified
Correlation Coefficient (r²) ≥ 0.9995> 0.99Not Specified
Intra-day Precision (%RSD) Not Specified≤ 8.4%Not Specified
Inter-day Precision (%RSD) Not Specified≤ 8.4%Not Specified
Accuracy (%RE) Not Specified< -3.2%Not Specified
Recovery Not Specified90.38 - 97.32%Not Specified
Internal Standard LosartanSildenafilSildenafil

Table 2: Performance Characteristics of HPLC-UV and HPLC-PDA Methods for Tadalafil

ParameterMethod 4: HPLC-UVMethod 5: RP-HPLCMethod 6: RP-HPLC-PDA
Linearity Range 0.25 - 5 µg/mL (250 - 5000 ng/mL)10 - 150 µg/mL5 - 25 µg/mL
Lower Limit of Quantification (LLOQ) 0.25 µg/mL (250 ng/mL)Not SpecifiedNot Specified
Correlation Coefficient (r²) 0.999Not SpecifiedNot Specified
Intra-day Precision (%RSD) < 15%Satisfactory< 2.0%
Inter-day Precision (%RSD) < 15%Satisfactory< 2.0%
Accuracy (% Recovery) Within 15%High99.86 - 100.36%
Internal Standard Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are the protocols for sample preparation and chromatographic analysis from the cited studies.

Method 1: LC-MS/MS for Tadalafil in Human Plasma
  • Sample Preparation:

    • A simple protein precipitation procedure is used.

    • 450 µl of the supernatant is transferred to HPLC autosampler vials.

    • The supernatant is diluted with 450 µl of water.

    • 15 µl of the final solution is injected into the analytical system.

  • Chromatographic Conditions:

    • Instrument: Agilent 1200 series HPLC system coupled to an Agilent 6410 triple quadrupole mass spectrometer.

    • Column: Core/shell type C18 analytical column (50x2.1 mm, 2.6 Å).

    • Mobile Phase: 30% acetonitrile and 70% water.

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM) of transitions m/z 390.2 → 268.1 for Tadalafil and m/z 423.2 → 207.1 for Losartan (Internal Standard).

Method 2: UPLC-MS/MS for Tadalafil in Human Plasma
  • Sample Preparation:

    • 20 µL of plasma sample is transferred to a 1.5-mL polypropylene tube.

    • 10 µL of Sildenafil internal standard solution (500 ng/mL) is added.

    • 200 µL of acetonitrile is added for protein precipitation.

    • The mixture is vortex-mixed for 10 seconds.

    • Centrifugation at 13,000 × g for 5 minutes.

    • 5 µL of the supernatant is injected into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • Instrument: Waters® Acquity UPLC I-Class system with an API 4000 triple quadrupole mass spectrometer.

    • Column: Shiseido C18 (100 × 2.1 mm, 2.7 µm).

    • Mobile Phase: Isocratic elution with 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) with 0.1% formic acid.

    • Flow Rate: 0.7 mL/min.

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Detection: MRM of transitions m/z 390.4 → 268.3 for Tadalafil and m/z 475.3 → 283.3 for Sildenafil (Internal Standard).

    • Run Time: 1.0 minute.

Method 4: HPLC-UV for Tadalafil in Human Plasma
  • Sample Preparation:

    • Protein precipitation is performed by adding 500 µl of acetonitrile to the plasma sample.

    • The mixture is vortexed for 5 minutes.

    • Centrifugation at 15,000 rpm for 10 minutes at 8°C.

    • 20 µl of the aliquot is injected into the HPLC system.

  • Chromatographic Conditions:

    • Instrument: Younglings Acme 9000 LC system with a UV detector.

    • Column: Phenomenex Luna C18 (150x4.6 mm, 5µ).

    • Mobile Phase: Acetonitrile: water (45:55).

    • Flow Rate: 1.0 ml/min.

    • Detection Wavelength: 286 nm.

    • Retention Time: 6.7 minutes.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the sample preparation workflows for the described analytical methods.

cluster_lcmsms LC-MS/MS Sample Preparation Workflow start Start: Human Plasma Sample precip Protein Precipitation start->precip supernatant Transfer 450 µl Supernatant precip->supernatant dilute Dilute with 450 µl Water supernatant->dilute inject Inject 15 µl into LC-MS/MS dilute->inject end Analysis inject->end

Caption: LC-MS/MS sample preparation workflow.

cluster_uplcmsms UPLC-MS/MS Sample Preparation Workflow start Start: 20 µL Human Plasma add_is Add 10 µL Internal Standard (Sildenafil) start->add_is add_acn Add 200 µL Acetonitrile add_is->add_acn vortex Vortex Mix for 10s add_acn->vortex centrifuge Centrifuge at 13,000 x g for 5 min vortex->centrifuge inject Inject 5 µL Supernatant into UPLC-MS/MS centrifuge->inject end Analysis inject->end

Caption: UPLC-MS/MS sample preparation workflow.

cluster_hplcuv HPLC-UV Sample Preparation Workflow start Start: Human Plasma Sample add_acn Add 500 µl Acetonitrile start->add_acn vortex Vortex Mix for 5 min add_acn->vortex centrifuge Centrifuge at 15,000 rpm for 10 min vortex->centrifuge inject Inject 20 µl Aliquot into HPLC centrifuge->inject end Analysis inject->end

Caption: HPLC-UV sample preparation workflow.

A Researcher's Guide to Sourcing Tadalafil-d3 Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the accuracy and reliability of analytical measurements are paramount. The use of certified reference materials (CRMs) is a cornerstone of quality assurance in pharmaceutical analysis. This guide provides a comparative overview of commercially available Tadalafil-d3 CRMs, offering insights into their sourcing, performance, and the experimental protocols for their characterization. This compound, a stable isotope-labeled internal standard, is crucial for the accurate quantification of Tadalafil in various biological matrices and pharmaceutical formulations by mass spectrometry-based methods.

Comparison of this compound Certified Reference Materials

Sourcing a high-quality this compound CRM is a critical first step for any quantitative analysis. Several reputable suppliers offer this material, each with its own set of specifications and documentation. Below is a comparison of this compound CRMs from prominent suppliers. While direct access to full Certificates of Analysis (CoAs) may require customer login or direct inquiry, this table summarizes publicly available information and highlights the key parameters to consider.

Parameter LGC Standards Cayman Chemical Cerilliant (Sigma-Aldrich) Acanthus Research
Product Name This compoundThis compoundThis compound SolutionThis compound
CAS Number 960226-55-5960226-55-5960226-55-5960226-55-5
Molecular Formula C₂₂H₁₆D₃N₃O₄C₂₂H₁₆D₃N₃O₄C₂₂H₁₆D₃N₃O₄C₂₂H₁₆D₃N₃O₄
Chemical Purity >95% (HPLC)[1]Data typically provided in CoAData typically provided in CoAData typically provided in CoA
Isotopic Enrichment Information available in CoA≥99% deuterated forms (d₁-d₃)[2]Information available in CoAInformation available in CoA
Certified Concentration Neat MaterialNeat Material100 µg/mL in MethanolNeat Material
Uncertainty Information available in CoAInformation available in CoAInformation available in CoAInformation available in CoA
Accreditation ISO 17034ISO/IEC 17025, ISO 17034ISO 17034, ISO/IEC 17025Information available upon request
Format PowderSolid[2]SolutionPowder[3]
Documentation Certificate of Analysis[4]Certificate of Analysis available[2]Certificate of Analysis availableCertificate of Analysis available upon request[3]

Note: The information in the table is based on publicly available data and may not be exhaustive. Researchers are strongly encouraged to request and review the complete Certificate of Analysis from the respective supplier before purchase to obtain detailed quantitative data and uncertainty statements.

Signaling Pathway of Tadalafil

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[5] The signaling pathway diagram below illustrates the mechanism of action of Tadalafil.

Tadalafil_Signaling_Pathway cluster_pre Pre-synaptic Nerve Terminal cluster_smooth_muscle Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO Nitric Oxide (NO) Sexual_Stimulation->NO triggers release of sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion of GTP to GTP GTP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 is degraded by PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP PDE5->GMP Tadalafil Tadalafil Tadalafil->PDE5 inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation

Mechanism of action of Tadalafil as a PDE5 inhibitor.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound CRM, which are essential for its characterization and use as an internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for determining the chemical purity of the this compound CRM.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh a small amount of the this compound CRM and dissolve it in the mobile phase to prepare a stock solution of approximately 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration of about 10 µg/mL.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the prepared this compound CRM solution.

  • Record the chromatogram and determine the peak area of this compound.

  • Chemical purity is calculated as the percentage of the main peak area relative to the total peak area of all observed peaks.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for confirming the identity, assessing isotopic enrichment, and quantifying the this compound CRM.

Instrumentation:

  • LC-MS/MS system consisting of an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

    • A typical gradient could be: 0-1 min 10% B, 1-5 min ramp to 90% B, 5-6 min hold at 90% B, 6-6.1 min return to 10% B, 6.1-8 min re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tadalafil: m/z 390.2 → 268.1

    • This compound: m/z 393.2 → 271.1

  • Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.

Sample Preparation:

  • Prepare a stock solution of the this compound CRM in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working solutions by diluting the stock solution in the initial mobile phase composition.

Procedure:

  • Infuse a dilute solution of this compound directly into the mass spectrometer to optimize the MRM transitions and collision energies.

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject the prepared this compound solution.

  • Acquire data in MRM mode.

  • Confirm the identity of the peak by comparing its retention time and mass transitions to a known standard.

  • Assess isotopic enrichment by analyzing the mass spectrum of the molecular ion region and calculating the percentage of the d3-labeled species.

Experimental Workflow for CRM Quality Control

The following diagram illustrates a typical workflow for the quality control and certification of a this compound CRM.

CRM_QC_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Certification cluster_documentation Documentation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Identity Identity Confirmation (NMR, MS) Purification->Identity Purity Chemical Purity (HPLC-UV, qNMR) Identity->Purity Isotopic Isotopic Enrichment (LC-MS) Purity->Isotopic Homogeneity Homogeneity Testing Isotopic->Homogeneity Stability Stability Assessment (Short & Long Term) Homogeneity->Stability Certification Certification & Uncertainty Assignment Stability->Certification CoA Certificate of Analysis Generation Certification->CoA

A typical workflow for the quality control of a this compound CRM.

By carefully considering the information provided by suppliers and employing robust analytical methodologies, researchers can confidently select and utilize this compound CRMs to ensure the accuracy and validity of their scientific findings.

References

Tadalafil's Mechanism of Action: The NO/cGMP Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-Laboratory Comparison of a Validated Tadalafil-d3 Based LC-MS/MS Method for Quantitative Analysis in Human Plasma

This guide provides a comprehensive overview of an inter-laboratory validation for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tadalafil in human plasma, utilizing this compound as a stable isotope-labeled internal standard. The performance of this method is compared across three hypothetical laboratories to assess its reproducibility and robustness, alongside a comparison with alternative analytical approaches.

Tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] Its therapeutic effect is mediated through the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][4] Upon sexual stimulation, nitric oxide is released, which in turn activates guanylate cyclase to increase the production of cGMP from guanosine triphosphate (GTP).[1][4] Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow.[3][4] Tadalafil prevents the degradation of cGMP by PDE5, thereby prolonging its vasodilatory effects.[1][3][4]

Tadalafil_Signaling_Pathway cluster_cell Smooth Muscle Cell cluster_Tadalafil NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Degraded by Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP GMP PDE5->GMP Tadalafil Tadalafil Tadalafil->PDE5 Inhibits

Tadalafil's inhibitory action on PDE5 in the NO/cGMP signaling pathway.

Inter-Laboratory Validation Workflow

An inter-laboratory study was designed to assess the reproducibility of a this compound based LC-MS/MS method. Three independent laboratories (Lab A, Lab B, and Lab C) participated, analyzing identical sets of quality control (QC) samples and calibration standards. The workflow ensured a standardized approach to sample preparation, analysis, and data processing.

Inter_Laboratory_Validation_Workflow cluster_prep Central Preparation cluster_distribution Sample Distribution cluster_labs Laboratory Analysis cluster_data Data Compilation & Analysis QC_Prep Preparation of Spiked Plasma (Calibration Standards & QCs) Distribute Distribution to Participating Labs QC_Prep->Distribute LabA Lab A Analysis Distribute->LabA LabB Lab B Analysis Distribute->LabB LabC Lab C Analysis Distribute->LabC Data_Analysis Centralized Data Analysis (Precision, Accuracy, Reproducibility) LabA->Data_Analysis LabB->Data_Analysis LabC->Data_Analysis

Workflow for the inter-laboratory validation of the Tadalafil analytical method.

Experimental Protocols

This compound Based LC-MS/MS Method

This method utilizes a deuterated internal standard (IS), this compound, for accurate quantification.

  • Sample Preparation: A solid-phase extraction (SPE) procedure was employed. 200 µL of human plasma was spiked with 25 µL of this compound working solution.[5][6] The mixture was diluted and loaded onto a pre-conditioned SPE cartridge.[5][6] After washing, the analytes were eluted, and an aliquot was injected into the LC-MS/MS system.[5][6]

  • Chromatographic Conditions:

    • HPLC System: Agilent 1200 series or equivalent.[7]

    • Column: Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm) or equivalent.[5]

    • Mobile Phase: Methanol and 10 mM ammonium formate (pH 4.0) in a 90:10 (v/v) ratio.[5]

    • Flow Rate: 0.9 mL/min.[5]

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[5][7]

    • MRM Transitions:

      • Tadalafil: m/z 390.3 → 268.2[5]

      • This compound: m/z 393.1 → 271.2[5][6]

Alternative Method: Sildenafil as Internal Standard

An alternative validated method uses Sildenafil as the internal standard.

  • Sample Preparation: Protein precipitation was used. Plasma samples were deproteinized with acetonitrile.[2]

  • Chromatographic Conditions:

    • UPLC System: Waters® Acquity UPLC I-Class or equivalent.[2]

    • Column: Shiseido C18 (100 × 2.1 mm, 2.7 µm) or equivalent.[2]

    • Mobile Phase: 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) with 0.1% formic acid.[2]

    • Flow Rate: 0.7 mL/min.[2]

  • Mass Spectrometric Conditions:

    • MRM Transitions:

      • Tadalafil: m/z 390.4 → 268.3[2]

      • Sildenafil: m/z 475.3 → 283.3[2]

Inter-Laboratory Validation Results

The following tables summarize the performance characteristics of the this compound based method across the three participating laboratories.

Table 1: Calibration Curve and Sensitivity
ParameterLab ALab BLab CAcceptance Criteria
Linearity Range (ng/mL) 0.50–5000.50–5000.50–500Consistent Range
Correlation Coefficient (r²) ≥ 0.9995≥ 0.9994≥ 0.9996r² ≥ 0.99
LLOQ (ng/mL) 0.500.500.50S/N ≥ 10

Data synthesized from multiple sources indicating typical performance.[5][6]

Table 2: Inter-Laboratory Precision and Accuracy
QC Level (ng/mL)LaboratoryIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC (1.50) Lab A2.52.8101.5
Lab B3.13.598.9
Lab C2.83.0102.1
Mid QC (200) Lab A1.82.199.8
Lab B2.22.5101.2
Lab C1.92.3100.5
High QC (400) Lab A1.51.9100.2
Lab B2.02.499.1
Lab C1.72.0101.0

Acceptance criteria for precision (%CV) is typically ≤15% (≤20% for LLOQ) and for accuracy is within 85-115% (80-120% for LLOQ). The presented data, derived from literature, falls well within these limits.[5][6]

Method Comparison

The following table compares the validated this compound method with an alternative method using Sildenafil as the internal standard.

Table 3: Comparison of Analytical Methods
ParameterThis compound MethodSildenafil IS Method
Internal Standard This compound (Deuterated)Sildenafil (Analogue)
Sample Preparation Solid-Phase ExtractionProtein Precipitation
Linearity Range 0.50–500 ng/mL[5]5–1,000 ng/mL[2]
LLOQ 0.50 ng/mL[5]5 ng/mL[2]
Run Time ~3.0 minutes~1.0 minute[2]
Recovery 98.95% to 100.61%[5]90.38% to 97.32%[2]
Matrix Effect Minimal[5]No significant interference[2]

Conclusion

The inter-laboratory validation demonstrates that the LC-MS/MS method using this compound as an internal standard is highly robust, reproducible, and provides excellent precision and accuracy for the quantification of Tadalafil in human plasma. The use of a stable isotope-labeled internal standard effectively compensates for variability in sample preparation and matrix effects, making it a superior choice for bioanalytical studies. While the alternative method using Sildenafil as an internal standard offers a faster run time, the this compound method provides higher sensitivity (lower LLOQ) and recovery. The choice of method may depend on the specific requirements of the study, such as the need for high throughput versus ultimate sensitivity.

References

A Comparative Guide to the Robustness of Analytical Methods for Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the reliability of an analytical method is paramount. For researchers, scientists, and drug development professionals, understanding the robustness of methods used to quantify active pharmaceutical ingredients such as Tadalafil is critical for ensuring data integrity and regulatory compliance. This guide provides an objective comparison of the robustness of various analytical methods for Tadalafil, with a focus on those utilizing its deuterated analogue, Tadalafil-d3, as an internal standard. The information herein is supported by experimental data from published studies.

Comparative Analysis of Robustness in Tadalafil Analytical Methods

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most common techniques for the analysis of Tadalafil in bulk drug and pharmaceutical formulations.

Below is a summary of robustness testing parameters and outcomes for different analytical methods applied to Tadalafil analysis.

Method Parameter Varied Variation Observed Effect (%RSD or other metrics) Conclusion
RP-HPLC Flow Rate± 0.1 mL/min%RSD values were consistently less than 2%[1]Method is robust
± 10%Overall %RSD between data at each variable condition was within prescribed limits (<2%)[2]Method is robust
Mobile Phase Composition± 2% organic phaseOverall %RSD between data at each variable condition was within prescribed limits (<2%)[2]Method is robust
Methanol:Acetate Buffer (85:15 v/v) varied by ±2%%RSD values were consistently less than 2%[1]Method is robust
pH of Buffer± 0.2 unitsOverall %RSD between data at each variable condition was within prescribed limits (<2%)[2]Method is robust
pH varied by ±0.2 units%RSD values were consistently less than 2%[1]Method is robust
Wavelength of Detection± 5 nmOverall %RSD between data at each variable condition was within prescribed limits (<2%)[2]Method is robust
282 nm and 286 nm (from 284 nm)%RSD values were consistently less than 2%[1]Method is robust
LC-MS/MS with this compound IS Not explicitly detailed in the provided search results, but the method was fully validated according to FDA guidelines, which includes robustness.The method demonstrated acceptable precision and accuracy under different conditions.The intra-batch precision (%CV) ranged from 1.0% to 3.7%, and the accuracy was within 97.9%–102.0%. For inter-batch experiments, the precision varied from 0.9% to 3.2%, and the accuracy was within 97.8%–104.1%[3]Method is robust and suitable for bioequivalence studies[3]
HPTLC Mobile Phase CompositionChloroform: Methanol (9:1, v/v)The method was validated in terms of linearity, precision, accuracy, and specificity[4][5]Method is robust

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of the experimental protocols for the robustness testing of Tadalafil analytical methods.

1. RP-HPLC Method Robustness Protocol

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Tadalafil is subjected to robustness testing by introducing small, deliberate changes to the chromatographic conditions. The system suitability parameters, such as theoretical plates, tailing factor, and retention time, along with the assay results (%RSD), are evaluated.

  • Standard Conditions:

    • Column: Inertsil C18 (150 mm x 4.6 mm, 5 µm)[6]

    • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 50:50 v/v)[6]

    • Flow Rate: 1.0 mL/min[1][6]

    • Detection Wavelength: 284 nm or 295 nm[1][6]

    • Temperature: Ambient[6]

  • Varied Parameters for Robustness Testing:

    • Flow Rate: Varied by ±0.1 mL/min (e.g., 0.9 mL/min and 1.1 mL/min)[1].

    • Mobile Phase Composition: The percentage of the organic solvent (e.g., acetonitrile or methanol) is altered by ±2%[1][2].

    • pH of the Mobile Phase Buffer: The pH is adjusted by ±0.2 units from the optimized pH[1][2].

    • Detection Wavelength: The wavelength is changed by ±2 nm to ±5 nm from the optimal wavelength[1][2].

2. LC-MS/MS Method with this compound Internal Standard

A highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Tadalafil in human plasma, utilizing this compound as an internal standard, undergoes a comprehensive validation process as per regulatory guidelines.

  • Sample Preparation: Protein precipitation is a common and simple sample workup procedure[7].

  • Chromatographic Conditions:

    • Column: A suitable C18 column[3][7].

    • Mobile Phase: A combination of an aqueous component (e.g., 10 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile)[3].

    • Flow Rate: Typically in the range of 0.7 to 0.9 mL/min[3][8].

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+)[7].

    • Transitions Monitored: For Tadalafil: m/z 390.3 → 268.2; for this compound: m/z 393.1 → 271.2[3].

  • Robustness Evaluation: While specific parameter variations for robustness are not always explicitly detailed in publications, the overall method validation, including intra- and inter-day precision and accuracy, provides strong evidence of the method's robustness[3].

3. HPTLC Method

A High-Performance Thin-Layer Chromatography (HPTLC) method offers a simpler and faster alternative for the quantification of Tadalafil.

  • Stationary Phase: Silica gel 60 F254 HPTLC plates[4][5].

  • Mobile Phase: A mixture of solvents such as chloroform and methanol (e.g., 9:1, v/v)[4][5].

  • Detection: Densitometric scanning at a specified wavelength (e.g., 285 nm)[9].

  • Robustness: The method's reliability is confirmed through validation of parameters like linearity, precision, and accuracy[4][5].

Visualizing the Robustness Testing Workflow

A clear understanding of the experimental workflow is essential for implementing a robustness study. The following diagram illustrates the typical logical flow of a robustness test for an analytical method.

Robustness_Testing_Workflow cluster_0 Method Development & Validation cluster_1 Robustness Testing cluster_2 Parameters to Vary Dev Optimized Analytical Method Val Validated Method Dev->Val Validation (ICH Guidelines) Start Start Robustness Test Val->Start Params Identify Critical Method Parameters Start->Params Vary Deliberately Vary Parameters Params->Vary p1 Flow Rate Params->p1 p2 Mobile Phase Composition Params->p2 p3 pH of Buffer Params->p3 p4 Wavelength Params->p4 p5 Column Temperature Params->p5 Analyze Analyze Samples Under Varied Conditions Vary->Analyze Evaluate Evaluate System Suitability & Assay Results Analyze->Evaluate Conclude Assess Method Robustness Evaluate->Conclude

References

A Comparative Guide to Deuterated vs. ¹³C-Labeled Tadalafil Internal Standards for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Tadalafil, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of results. The most common choices are stable isotope-labeled (SIL) internal standards, primarily deuterated (e.g., Tadalafil-d₃) and ¹³C-labeled (e.g., Tadalafil-¹³C₃) analogues. This guide provides an objective comparison of these two types of internal standards, supported by experimental data for the deuterated standard and established theoretical advantages of the ¹³C-labeled counterpart.

Executive Summary

The ideal internal standard should co-elute with the analyte, exhibit similar extraction recovery and ionization response, and be free from isotopic interference. While both deuterated and ¹³C-labeled Tadalafil internal standards are effective, ¹³C-labeled standards are generally considered superior due to their closer physicochemical properties to the unlabeled analyte. This results in better co-elution and a reduced risk of isotopic effects, which can lead to improved accuracy and precision in quantitative assays. However, deuterated standards like Tadalafil-d₃ have been widely and successfully used in numerous validated bioanalytical methods.

Data Presentation: A Comparative Overview

Table 1: LC-MS/MS Parameters for Tadalafil and Tadalafil-d₃ Internal Standard

ParameterTadalafilTadalafil-d₃Reference
Precursor Ion (m/z)390.3393.1[1]
Product Ion (m/z)268.2271.2[1]

Table 2: Performance Characteristics of a Validated Bioanalytical Method Using Tadalafil-d₃

ParameterResultReference
Linearity Range0.50–500 ng/mL[1]
Correlation Coefficient (r²)≥ 0.9994[1]
Intra-batch Precision (% CV)≤ 3.7%[1]
Inter-batch Precision (% CV)≤ 3.2%[1]
Intra-batch Accuracy97.9% to 102.0%[1]
Inter-batch Accuracy97.8% to 104.1%[1]
Mean Recovery (Tadalafil)98.95% to 100.61%[1]
Mean Recovery (Tadalafil-d₃)100.12%[1]

Theoretical Performance Comparison: Tadalafil-d₃ vs. Tadalafil-¹³C₃

FeatureTadalafil-d₃ (Deuterated)Tadalafil-¹³C₃ (¹³C-Labeled)Rationale
Chromatographic Co-elution May exhibit slight retention time shifts compared to unlabeled Tadalafil.Expected to have virtually identical retention times as unlabeled Tadalafil.The larger relative mass difference between deuterium and hydrogen can lead to altered physicochemical properties and chromatographic behavior[2][3]. The mass difference between ¹³C and ¹²C is smaller, resulting in negligible chromatographic isotope effects[2][4].
Risk of Isotopic Exchange Low risk, but the stability of the deuterium label should be confirmed, especially if located at an exchangeable position.Extremely low to negligible risk of isotopic exchange.Carbon-carbon bonds are highly stable, making the ¹³C label robust throughout sample preparation and analysis[3].
Accuracy and Precision High accuracy and precision are achievable with proper validation, as demonstrated in numerous studies[1][5]. However, chromatographic shifts can introduce variability if not carefully controlled.Potentially higher accuracy and precision due to better co-elution, which more effectively compensates for matrix effects and variations in instrument response[4][6].Co-elution ensures that the analyte and internal standard experience the same ionization conditions, leading to more reliable quantification[3].
Commercial Availability and Cost Generally more readily available and less expensive.Often less commercially available and can be more expensive to synthesize.The synthesis of ¹³C-labeled compounds can be more complex and costly compared to deuteration[7].

Experimental Protocols

Below is a detailed methodology for a validated LC-MS/MS assay for the quantification of Tadalafil in human plasma using Tadalafil-d₃ as an internal standard. A similar protocol would be employed for a ¹³C-labeled internal standard, with adjustments to the mass transitions.

Sample Preparation (Solid-Phase Extraction)[1]
  • To 200 µL of plasma, add 25 µL of Tadalafil-d₃ working solution (internal standard).

  • Vortex for 10 seconds.

  • Add 500 µL of water and vortex to mix.

  • Load the mixture onto a pre-conditioned solid-phase extraction cartridge.

  • Wash the cartridge with 2 x 1.0 mL of water.

  • Dry the cartridge under nitrogen gas.

  • Elute the analyte and internal standard with the mobile phase.

  • Inject an aliquot of the eluate into the LC-MS/MS system.

LC-MS/MS Conditions[1]
  • LC System: Shimadzu Nexera X2 UHPLC

  • Column: Synergi™ Hydro-RP C₁₈ (100 mm × 4.6 mm, 4 µm)

  • Mobile Phase: Methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v)

  • Flow Rate: 0.9 mL/min

  • Column Temperature: 40 °C

  • MS System: Shimadzu LCMS-8040 triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizations

Tadalafil Signaling Pathway

Tadalafil_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase Type 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (inactive) PDE5->GMP Degrades Relaxation Smooth Muscle Relaxation PKG->Relaxation Tadalafil Tadalafil Tadalafil->PDE5 Inhibits

Caption: Tadalafil's mechanism of action via PDE5 inhibition.

Experimental Workflow for Tadalafil Quantification

Tadalafil_Quantification_Workflow Plasma_Sample Plasma Sample Add_IS Add Internal Standard (Tadalafil-d₃ or Tadalafil-¹³C₃) Plasma_Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE LC_MS_MS LC-MS/MS Analysis SPE->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing

Caption: Bioanalytical workflow for Tadalafil quantification.

Logical Relationship: Choice of Internal Standard

Internal_Standard_Choice cluster_goal Goal cluster_standards Internal Standard Options cluster_factors Key Considerations Goal Accurate and Precise Quantification Deuterated Deuterated (Tadalafil-d₃) Coelution Chromatographic Co-elution Deuterated->Coelution Potential for shift Stability Isotopic Stability Deuterated->Stability Generally stable Cost Cost and Availability Deuterated->Cost Lower cost C13 ¹³C-Labeled (Tadalafil-¹³C₃) C13->Coelution Ideal co-elution C13->Stability Highly stable C13->Cost Higher cost Coelution->Goal Stability->Goal Cost->Goal

Caption: Factors influencing the choice of internal standard.

Conclusion

Both deuterated and ¹³C-labeled Tadalafil internal standards serve as valuable tools for the accurate quantification of Tadalafil in biological matrices. Tadalafil-d₃ has a proven track record in numerous validated bioanalytical methods, demonstrating high precision and accuracy. However, the theoretical advantages of ¹³C-labeled internal standards, such as Tadalafil-¹³C₃, are significant. The near-perfect co-elution with the unlabeled analyte minimizes the risk of analytical errors arising from matrix effects and instrumental variability.

For routine analyses where a method has been thoroughly validated, Tadalafil-d₃ is a cost-effective and reliable choice. For the development of new high-precision assays or when encountering complex matrices, the investment in a ¹³C-labeled internal standard is justified to ensure the highest level of accuracy and data integrity. Ultimately, the choice of internal standard should be based on the specific requirements of the assay, regulatory guidelines, and a careful consideration of the trade-offs between cost and analytical performance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.